Phenyl 5-bromofuran-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-10-7-6-9(15-10)11(13)14-8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOKPQVRACLJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Phenyl 5-bromofuran-2-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Phenyl 5-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a furan derivative with potential applications in medicinal chemistry and materials science. The furan nucleus is a versatile scaffold in drug discovery, often acting as a bioisostere for a phenyl ring, which can enhance metabolic stability and drug-receptor interactions.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, drawing on data from closely related analogs to offer a thorough understanding for research and development purposes.
Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its constituent parts: 5-bromofuran-2-carboxylic acid and phenol, and by comparison with its methyl ester analog, Methyl 5-bromofuran-2-carboxylate.
Structure and Nomenclature
-
IUPAC Name: Phenyl 5-bromo-2-furoate
-
Molecular Formula: C₁₁H₇BrO₃
-
Molecular Weight: 267.08 g/mol
-
CAS Number: Not available. The precursor, 5-bromofuran-2-carboxylic acid, has the CAS RN [585-70-6].[2]
Physicochemical Properties
The following table summarizes the known properties of the precursor, 5-bromofuran-2-carboxylic acid, and its methyl ester, which serve as a reference for the phenyl ester.
| Property | 5-bromofuran-2-carboxylic acid | Methyl 5-bromofuran-2-carboxylate | This compound (Predicted) |
| Molecular Formula | C₅H₃BrO₃[2] | C₆H₅BrO₃ | C₁₁H₇BrO₃ |
| Molecular Weight | 190.98 g/mol [2] | 205.01 g/mol [3] | 267.08 g/mol |
| Appearance | Red solid (recrystallized from water)[4] | White to slightly yellow crystalline powder[3] | Crystalline solid |
| Melting Point | 187-189 °C | 63-68 °C[3] | Higher than the methyl ester |
| Boiling Point | Decomposes | 226.3 °C at 760 mmHg[3] | Higher than the methyl ester |
| Solubility | Soluble in boiling water[4] | Slightly soluble in water[3] | Likely soluble in common organic solvents |
| XLogP3 | 1.8 | 1.8[3] | Higher than the methyl ester |
Synthesis and Reactivity
The synthesis of this compound involves two primary steps: the bromination of furan-2-carboxylic acid to yield 5-bromofuran-2-carboxylic acid, followed by the esterification with phenol.
Synthesis of 5-bromofuran-2-carboxylic acid
This precursor can be synthesized by the bromination of furan-2-carboxylic acid.[4] A palladium-catalyzed bromination-hydroxycarbonylation tandem reaction has also been reported to produce 5-bromofuran-2-carboxylic acid as an intermediate in the synthesis of 2,5-furandicarboxylic acid.[5]
Esterification to form this compound
A common method for forming the phenyl ester is through Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
The bromine atom on the furan ring can be substituted with nucleophiles, allowing for the introduction of various substituents.[7] Additionally, the furan and phenyl rings can undergo electrophilic aromatic substitution.[7]
Experimental Protocols
Synthesis of 5-bromofuran-2-carboxylic acid
Materials:
-
Furan-2-carboxylic acid
-
Carbon tetrachloride (CCl₄)
-
Bromine (Br₂)
-
Boiling water for recrystallization
Procedure:
-
Dissolve furan-2-carboxylic acid (14.0 g) in CCl₄ (60 mL).[4]
-
Slowly add Br₂ (8 mL) to the solution.[4]
-
Stir the reaction mixture at 45–50 °C for 24 hours.[4]
-
Remove the solvent under reduced pressure to yield a red solid.[4]
-
Recrystallize the solid from boiling water to obtain pure 5-bromofuran-2-carboxylic acid.[4]
General Protocol for Steglich Esterification
Materials:
-
5-bromofuran-2-carboxylic acid
-
Phenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or acetonitrile[6]
Procedure:
-
In a round-bottom flask, dissolve 5-bromofuran-2-carboxylic acid (1 equivalent) and phenol (1 equivalent) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.[6]
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Potential Applications in Drug Discovery
Furan derivatives are prevalent in pharmacologically active compounds.[1][4] The introduction of a furan ring can modulate a compound's physicochemical properties, which in turn affects its distribution and metabolism.[4]
Derivatives of 5-bromofuran-2-carboxylic acid have shown promise in several therapeutic areas:
-
Protein Tyrosine Kinase (PTK) Inhibitors: Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their PTK inhibitory activities.[4]
-
Antimycobacterial Agents: 5-phenyl-furan-2-carboxylic acids have emerged as a promising class of antimycobacterial agents that can interfere with iron homeostasis.[8]
-
PDE4 Inhibitors: Phenyl substituted furan derivatives have been designed as potential inhibitors of phosphodiesterase type 4 (PDE4), which are targets for treating inflammatory diseases like asthma and COPD.[9]
-
Anti-diabetic Agents: Furan-2-carboxylic acid derivatives have been investigated for their potential to ameliorate type 2 diabetes mellitus by inhibiting gluconeogenesis.[10]
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound.
Potential Drug Discovery Applications
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. 5-bromofuran-2-carboxylic acid [stenutz.eu]
- 3. echemi.com [echemi.com]
- 4. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]
- 5. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior [mdpi.com]
- 7. Buy N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide (EVT-3647188) [evitachem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyl 5-bromofuran-2-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Phenyl 5-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug development. The furan scaffold is a key heterocyclic motif found in numerous biologically active compounds, and its derivatives are actively explored for various therapeutic applications. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant chemical data to support research and development efforts.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the bromination of a readily available starting material, 2-furancarboxylic acid, to produce the key intermediate, 5-bromofuran-2-carboxylic acid. Subsequently, this intermediate is esterified with phenol. Due to the low reactivity of phenols in direct esterification with carboxylic acids, the preferred method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with phenol to yield the final product. An alternative pathway for the esterification step involves the use of coupling agents.
Experimental Protocols
Step 1: Synthesis of 5-bromofuran-2-carboxylic acid
This procedure follows the established method of direct bromination of 2-furancarboxylic acid.[1]
Reaction:
Diagram 1: Synthesis of 5-bromofuran-2-carboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Furancarboxylic acid | 112.08 | 14.0 g | 0.125 |
| Bromine (Br₂) | 159.81 | 8 mL | 0.155 |
| Carbon tetrachloride (CCl₄) | 153.82 | 60 mL | - |
Procedure:
-
In a well-ventilated fume hood, dissolve 14.0 g of 2-furancarboxylic acid in 60 mL of carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add 8 mL of bromine to the solution.
-
Heat the reaction mixture to 45-50 °C and stir for 24 hours.
-
After 24 hours, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. This will yield a red solid.
-
Recrystallize the crude solid from boiling water to obtain pure 5-bromofuran-2-carboxylic acid.
Step 2: Synthesis of this compound
This step outlines two viable methods for the esterification of 5-bromofuran-2-carboxylic acid with phenol.
This is the preferred and more traditional method for esterifying phenols. It involves the initial conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with phenol.
Reaction Workflow:
Diagram 2: Workflow for the synthesis of this compound via the acid chloride.
Part 2a: Synthesis of 5-bromofuran-2-carbonyl chloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-bromofuran-2-carboxylic acid | 190.98 | 10.0 g | 0.052 |
| Thionyl chloride (SOCl₂) | 118.97 | 20 mL | 0.274 |
| Toluene | 92.14 | 325 mL | - |
Procedure:
-
Suspend 10.0 g of 5-bromofuran-2-carboxylic acid in 325 mL of toluene in a round-bottom flask.
-
Add 20 mL of thionyl chloride to the suspension.
-
Heat the mixture to reflux for 2 hours.
-
After the reaction is complete, concentrate the solution under reduced pressure to obtain 5-bromofuran-2-carbonyl chloride as the residue. This is often used in the next step without further purification.
Part 2b: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-bromofuran-2-carbonyl chloride | 209.43 | (from previous step) | ~0.052 |
| Phenol | 94.11 | 5.4 g | 0.057 |
| Pyridine | 79.10 | 10 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
Dissolve the crude 5-bromofuran-2-carbonyl chloride in 100 mL of dry dichloromethane.
-
Add 5.4 g of phenol to the solution.
-
Cool the mixture in an ice bath and slowly add 10 mL of pyridine.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This method provides a milder alternative to the acid chloride route and avoids the use of thionyl chloride. The protocol is adapted from a similar synthesis of an analogous ester.
Reaction:
Diagram 3: Synthesis using a coupling agent.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-bromofuran-2-carboxylic acid | 190.98 | 1.0 g | 0.0052 |
| Phenol | 94.11 | 0.49 g | 0.0052 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 155.24 | 1.0 g | 0.0064 |
| DMAP (4-Dimethylaminopyridine) | 122.17 | 0.25 g | 0.0021 |
| Acetonitrile | 41.05 | 20 mL | - |
Procedure:
-
To a solution of 1.0 g of 5-bromofuran-2-carboxylic acid and 0.49 g of phenol in 20 mL of acetonitrile, add 1.0 g of EDC and 0.25 g of DMAP.
-
Stir the reaction mixture at 40 °C for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative and Physicochemical Data
The following tables summarize the key quantitative and physicochemical properties of the starting materials, intermediates, and the final product.
Table 1: Properties of Starting Materials and Intermediates
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Purity (%) |
| 2-Furancarboxylic acid | C₅H₄O₃ | 112.08 | White to off-white crystalline solid | ≥98 |
| 5-bromofuran-2-carboxylic acid | C₅H₃BrO₃ | 190.98 | Solid | ≥97 |
| 5-bromofuran-2-carbonyl chloride | C₅H₂BrClO₂ | 209.43 | Solid | ≥95 |
Table 2: Expected Physicochemical and Spectroscopic Data for this compound
(Note: As no direct experimental data was found in the literature for the final product, these are expected values based on the chemical structure and data from analogous compounds.)
| Property | Expected Value |
| Molecular Formula | C₁₁H₇BrO₃ |
| Molar Mass | 267.08 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | Expected to be in the range of 80-120 °C |
| ¹H NMR | Expected signals for the furan ring protons (two doublets) and the phenyl group protons (multiplets). |
| ¹³C NMR | Expected signals for the carbonyl carbon, furan ring carbons, and phenyl ring carbons. |
| IR (Infrared) Spectroscopy | Expected characteristic peaks for C=O (ester), C-O (ester), and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to the molecular weight, showing isotopic pattern for bromine. |
Applications in Drug Development
Furan-containing compounds are of significant interest in drug discovery due to their diverse biological activities. They can act as bioisosteres for phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability and drug-receptor interactions. Derivatives of 5-bromofuran-2-carboxylic acid have been investigated for their potential as inhibitors of various enzymes and as intermediates in the synthesis of more complex bioactive molecules. The phenyl ester moiety can influence the compound's lipophilicity and pharmacokinetic profile, making this compound a valuable scaffold for further chemical exploration and biological evaluation in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
References
An In-depth Technical Guide to Phenyl 5-bromofuran-2-carboxylate and its Identification
This technical guide provides a comprehensive overview of Phenyl 5-bromofuran-2-carboxylate, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of data for the specific phenyl ester, this guide also includes information on the closely related precursor, 5-Bromofuran-2-carboxylic acid, and its methyl ester, Methyl 5-bromofuran-2-carboxylate.
Compound Identification and Physicochemical Data
For comparative purposes, the following table summarizes the physicochemical properties of 5-Bromofuran-2-carboxylic acid and Methyl 5-bromofuran-2-carboxylate.
| Property | 5-Bromofuran-2-carboxylic acid | Methyl 5-bromofuran-2-carboxylate |
| Molecular Formula | C₅H₃BrO₃[1] | C₆H₅BrO₃[2][4][5][6] |
| Molecular Weight | 190.98 g/mol [1] | 205.01 g/mol [2][4][5][6] |
| Appearance | Solid[1] | White to slightly yellow crystalline powder[2] |
| Melting Point | Not available | 63-68 °C[2] |
| Boiling Point | Not available | 226.3°C at 760 mmHg[2] |
| Density | Not available | 1.6±0.1 g/cm³[2] |
| Solubility | Not available | Slightly soluble in water[2] |
Experimental Protocols
Synthesis of 5-Bromofuran-2-carboxylic acid
A common method for the synthesis of 5-Bromofuran-2-carboxylic acid is through the direct bromination of furan-2-carboxylic acid[7].
-
Materials: Furan-2-carboxylic acid, Bromine (Br₂), Carbon tetrachloride (CCl₄).
-
Procedure:
-
Dissolve Furan-2-carboxylic acid (14.0 g) in Carbon tetrachloride (60 mL).
-
Slowly add Bromine (8 mL) to the solution.
-
Stir the reaction mixture at 45–50 °C for 24 hours.
-
Remove the solvent under reduced pressure to yield a red solid.
-
Recrystallize the solid from boiling water to obtain pure 5-Bromofuran-2-carboxylic acid[7].
-
General Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of 5-Bromofuran-2-carboxylic acid with phenol. A general procedure would involve the following steps:
-
Materials: 5-Bromofuran-2-carboxylic acid, Phenol, a suitable coupling agent (e.g., DCC, EDC), and a base (e.g., triethylamine) or an acid catalyst (e.g., sulfuric acid).
-
Procedure (via acid chloride):
-
Convert 5-Bromofuran-2-carboxylic acid to its acid chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This is often done in an inert solvent like dichloromethane or toluene.
-
In a separate flask, dissolve phenol in a suitable solvent, often in the presence of a base like pyridine or triethylamine to act as a proton scavenger.
-
Slowly add the freshly prepared 5-bromofuran-2-carbonyl chloride to the phenol solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any unreacted starting materials.
-
The organic layer is then dried, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Synthesis Workflow
The following diagram illustrates the logical relationship in the two-step synthesis of this compound starting from Furan-2-carboxylic acid.
Caption: Synthesis pathway of this compound.
This guide provides a foundational understanding of this compound, leveraging data from closely related compounds and established chemical synthesis principles. Further experimental investigation is recommended to fully characterize the physicochemical properties and optimize the synthesis of the title compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Buy N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide (EVT-3647188) [evitachem.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. methyl 5-bromofuran-2-carboxylate - CAS:2527-99-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. Methyl 5-bromofuran-2-carboxylate [oakwoodchemical.com]
- 7. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of Phenyl 5-bromofuran-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a general synthetic protocol for Phenyl 5-bromofuran-2-carboxylate. Due to the absence of comprehensive, publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its constituent moieties and known spectral data of closely related compounds. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel furan-based compounds.
Chemical Structure and Properties
This compound is an aromatic ester derived from 5-bromofuran-2-carboxylic acid and phenol. Its chemical structure combines a halogenated furan ring with a phenyl group, making it a potential candidate for investigation in medicinal chemistry and materials science.
Molecular Formula: C₁₁H₇BrO₃ Molecular Weight: 267.08 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.45 | d | 1H | Furan H-3 |
| ~6.50 | d | 1H | Furan H-4 |
| ~7.50 | t | 2H | Phenyl H-3, H-5 |
| ~7.35 | t | 1H | Phenyl H-4 |
| ~7.20 | d | 2H | Phenyl H-2, H-6 |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | C=O (Ester) |
| ~150.5 | Phenyl C-1 |
| ~148.0 | Furan C-2 |
| ~130.0 | Phenyl C-4 |
| ~126.5 | Phenyl C-3, C-5 |
| ~122.0 | Furan C-5 |
| ~121.5 | Phenyl C-2, C-6 |
| ~120.0 | Furan C-3 |
| ~115.0 | Furan C-4 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1735-1715 | Strong | C=O stretch (ester) |
| ~1600, ~1490 | Medium | C=C stretch (aromatic) |
| ~1280-1200 | Strong | C-O stretch (ester) |
| ~1020 | Medium | C-O-C stretch (furan) |
| ~750 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectral Fragmentation
| m/z | Ion |
| 266/268 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 189/191 | [M - C₆H₅O]⁺ |
| 155 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of 5-bromofuran-2-carboxylic acid
This starting material can be synthesized by the bromination of 2-furancarboxylic acid[1].
-
Procedure: To a solution of 2-furancarboxylic acid in a suitable solvent (e.g., CCl₄), slowly add bromine (Br₂). The reaction mixture is stirred at a slightly elevated temperature (e.g., 45-50 °C) for an extended period (e.g., 24 hours). The solvent is then removed under reduced pressure, and the resulting solid can be recrystallized from boiling water to yield 5-bromofuran-2-carboxylic acid[1].
Esterification of 5-bromofuran-2-carboxylic acid with Phenol
A general procedure for the synthesis of phenyl esters from carboxylic acids involves the use of a coupling agent or conversion to the acid chloride.
-
Step 1: Formation of 5-bromofuran-2-carbonyl chloride: 5-bromofuran-2-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically performed in an inert solvent under reflux.
-
Step 2: Reaction with Phenol: The resulting 5-bromofuran-2-carbonyl chloride is then reacted with phenol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is usually carried out in an inert solvent at room temperature or with gentle heating. The final product, this compound, can be purified by column chromatography.
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the synthesis and characterization of this compound.
Caption: Chemical Structure of this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
References
Physical and chemical properties of Phenyl 5-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 5-bromofuran-2-carboxylate is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a furan ring, a bromine substituent, and a phenyl ester group, suggests potential applications as a building block for more complex molecules, including pharmacologically active agents. The furan moiety is a common scaffold in numerous natural products and pharmaceuticals, and the presence of a bromine atom provides a handle for further chemical modifications through cross-coupling reactions. This technical guide provides an in-depth overview of the predicted physical and chemical properties, a detailed experimental protocol for its synthesis, and expected spectroscopic characteristics of this compound.
Core Data Summary
Due to the limited availability of experimental data for this compound in publicly accessible literature, the following physical and chemical properties are predicted based on the known characteristics of its constituent parts: 5-bromofuran-2-carboxylic acid and phenol, as well as structurally related aromatic esters.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₁H₇BrO₃ |
| Molecular Weight | 267.08 g/mol |
| Appearance | Likely a white to off-white or pale yellow solid. |
| Melting Point | Expected to be a solid at room temperature with a melting point higher than that of 5-bromofuran-2-carboxylic acid (188-192 °C), likely in the range of 100-150°C. |
| Boiling Point | Predicted to be high, likely above 300 °C, and may decompose upon boiling at atmospheric pressure. |
| Solubility | Expected to be poorly soluble in water but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. |
| Stability | The ester bond may be susceptible to hydrolysis under strong acidic or basic conditions. The furan ring is generally less aromatic and more reactive than a benzene ring and can be sensitive to strong acids and oxidizing agents.[1] |
Experimental Protocols
The synthesis of this compound can be achieved through the esterification of 5-bromofuran-2-carboxylic acid with phenol. Several methods can be employed for this transformation. Below are two detailed protocols.
Method 1: Acid-Catalyzed Fischer Esterification
This method involves the direct reaction of the carboxylic acid and phenol in the presence of a strong acid catalyst.
Materials:
-
5-bromofuran-2-carboxylic acid
-
Phenol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene or another suitable solvent capable of forming an azeotrope with water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-bromofuran-2-carboxylic acid (1 equivalent), phenol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Add a sufficient amount of toluene to suspend the reactants and to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected in the trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Method 2: Acyl Chloride Mediated Esterification
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with phenol.
Materials:
-
5-bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Phenol
-
Pyridine or triethylamine (as a base)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure: Step 1: Formation of 5-bromofuran-2-carbonyl chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromofuran-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux gently for 1-2 hours or until the solid has dissolved and gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid by TLC.
-
After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 5-bromofuran-2-carbonyl chloride can be used directly in the next step.
Step 2: Esterification with Phenol
-
Dissolve the crude 5-bromofuran-2-carbonyl chloride in anhydrous dichloromethane in a clean, dry round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve phenol (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Add the phenol-pyridine solution dropwise to the cooled acyl chloride solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in Method 1.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis of this compound via the acyl chloride intermediate.
Caption: Synthetic workflow for this compound.
Predicted Spectroscopic Data
The following are the predicted key spectroscopic features for this compound, which are essential for its characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum is expected to show signals for the furan ring protons and the phenyl group protons.
-
The two protons on the furan ring will likely appear as doublets in the aromatic region (around 6.5-7.5 ppm).
-
The protons of the phenyl group will also appear in the aromatic region (around 7.0-7.5 ppm), with a multiplicity depending on the coupling patterns.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum will show signals for all 11 carbon atoms.
-
The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm.
-
The carbon atoms of the furan and phenyl rings will appear in the aromatic region (approximately 110-160 ppm). The carbon attached to the bromine atom will be significantly shifted.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720-1740 cm⁻¹.
-
Bands corresponding to the C-O stretching of the ester will be present in the 1100-1300 cm⁻¹ region.
-
Absorptions characteristic of the furan and phenyl rings (C-H and C=C stretching) will be observed in the aromatic region (around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively).
-
-
MS (Mass Spectrometry):
-
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of roughly equal intensity) due to the presence of the bromine atom.
-
Chemical Properties and Reactivity
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 5-bromofuran-2-carboxylic acid and phenol.
-
Reactions of the Furan Ring: The furan ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. However, it is less aromatic and more reactive than benzene, and harsh reaction conditions can lead to ring opening.[1]
-
Cross-Coupling Reactions: The bromine atom on the furan ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at this position. This makes this compound a potentially valuable intermediate in the synthesis of more complex molecules.
Conclusion
References
Phenyl 5-bromofuran-2-carboxylate molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phenyl 5-bromofuran-2-carboxylate, detailing its molecular structure, chemical formula, and key physicochemical properties. While direct experimental data for this specific phenyl ester is limited in publicly available literature, this document extrapolates information from closely related analogs and foundational chemical principles to offer a robust profile for research and development purposes.
Molecular Structure and Formula
This compound is an aromatic ester. Its structure consists of a furan ring substituted with a bromine atom at the 5-position and a carboxylate group at the 2-position. The carboxylate group is esterified with a phenyl group.
The molecular formula is C₁₁H₇BrO₃ .
The structure is composed of two key moieties:
-
5-bromofuran-2-carboxylic acid: A heterocyclic compound forming the backbone of the molecule.
-
Phenol: An aromatic alcohol that esterifies the carboxylic acid.
Below is a diagram illustrating the logical relationship for the identification of this compound from its constituent parts.
Caption: Logical relationship for the formation of this compound.
Physicochemical Data
| Property | Methyl 5-bromofuran-2-carboxylate | This compound (Predicted) |
| Molecular Formula | C₆H₅BrO₃[1][2] | C₁₁H₇BrO₃ |
| Molecular Weight | 205.01 g/mol [1][2] | 267.08 g/mol |
| Appearance | White to slightly yellow crystalline powder[1] | Crystalline solid |
| Melting Point | 63-68 °C[1] | Higher than methyl ester |
| Boiling Point | 226.3 °C at 760 mmHg[1] | Higher than methyl ester |
| Solubility | Slightly soluble in water[1] | Likely insoluble in water; soluble in organic solvents |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the surveyed literature, a general two-step synthesis can be proposed based on established chemical reactions.
Step 1: Synthesis of 5-Bromofuran-2-carboxylic Acid
This procedure is adapted from a known method for the bromination of furan-2-carboxylic acid.
-
Materials: Furan-2-carboxylic acid, Bromine, Carbon tetrachloride.
-
Procedure:
-
Dissolve furan-2-carboxylic acid in carbon tetrachloride.
-
Slowly add bromine to the solution.
-
Stir the reaction mixture at 45-50 °C for 24 hours.
-
Remove the solvent under reduced pressure to yield a solid.
-
Recrystallize the crude product from boiling water to obtain pure 5-bromofuran-2-carboxylic acid.
-
Step 2: Esterification to this compound (General Procedure)
This is a general protocol for Fischer-Speier esterification.
-
Materials: 5-Bromofuran-2-carboxylic acid, Phenol, a strong acid catalyst (e.g., concentrated Sulfuric Acid), and a suitable solvent (e.g., Toluene).
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 5-bromofuran-2-carboxylic acid, a molar excess of phenol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Below is a workflow diagram illustrating the proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Analysis (Predicted)
No specific spectral data for this compound was found. However, the expected features in ¹H NMR, ¹³C NMR, and Mass Spectrometry can be predicted based on its structure.
-
¹H NMR: Signals corresponding to the protons on the furan ring and the phenyl group would be expected. The furan protons would likely appear as doublets, and the phenyl protons would show characteristic aromatic region signals.
-
¹³C NMR: Carbon signals for the furan ring, the phenyl ring, and the carbonyl carbon of the ester would be present.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for a molecule containing one bromine atom.
For professionals in drug development, the furan scaffold is a known pharmacophore present in various bioactive molecules. The introduction of a phenyl group via an ester linkage could modulate properties such as lipophilicity and metabolic stability, making this compound an interesting candidate for further investigation.
References
Potential Biological Activity of Phenyl 5-bromofuran-2-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of phenyl 5-bromofuran-2-carboxylate derivatives and structurally related compounds. While direct studies on this compound derivatives are limited in the readily available scientific literature, this document synthesizes findings from closely related furan and benzofuran analogs to infer potential therapeutic applications. The guide covers reported anticancer, antimicrobial, and enzyme inhibitory activities, presenting available quantitative data in structured tables. Detailed experimental protocols for key biological assays are provided, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams. This document aims to serve as a foundational resource to stimulate and guide further research into this promising class of compounds.
Introduction
The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The introduction of a bromine atom and a phenyl ester moiety to the furan-2-carboxylate core, creating this compound, is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets. Halogenation, in particular, is a common strategy in drug design to enhance binding affinity and metabolic stability.[2] This guide explores the potential biological activities of this class of compounds by examining the reported activities of structurally similar molecules.
Potential Biological Activities
Based on the analysis of related furan and benzofuran derivatives, this compound derivatives are hypothesized to possess the following biological activities:
-
Anticancer Activity: Numerous furan and benzofuran derivatives, including those with bromo and phenyl substitutions, have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4][5] The proposed mechanism often involves the inhibition of key enzymes or the induction of apoptosis.
-
Antimicrobial Activity: The furan nucleus is a common feature in many antimicrobial agents. Bromo-substituted benzofuran derivatives have shown potent activity against a range of bacteria and fungi.[6][7]
-
Enzyme Inhibition: Substituted furan and phenyl ester compounds have been identified as inhibitors of various enzymes, including protein kinases and phosphodiesterases, which are implicated in a multitude of diseases.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological activity data for structurally related furan and benzofuran derivatives. It is important to note that these are not data for this compound derivatives themselves but for analogous compounds.
Table 1: Anticancer Activity of Related Furan and Benzofuran Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50, µM) | Reference |
| Halogenated Benzofuran Derivative (Compound 1c ) | MOLT-4 (Leukemia) | 180 | [4] |
| Halogenated Benzofuran Derivative (Compound 1e ) | K526 (Leukemia) | ~40 | [4] |
| Halogenated Benzofuran Derivative (Compound 2d ) | HeLa (Cervical) | ~30 | [4] |
| Halogenated Benzofuran Derivative (Compound 3a ) | HUVEC (Normal) | ~20 | [4] |
| Halogenated Benzofuran Derivative (Compound 3d ) | HUVEC (Normal) | 6 | [4] |
| 1-(4-Bromophenyl)-2-ethyl Imidazole Derivative (4f ) | A549 (Lung) | 6.60 | [3] |
| 1-(4-Bromophenyl)-2-ethyl Imidazole Derivative (4f ) | HeLa (Cervical) | 3.24 | [3] |
| 1-(4-Bromophenyl)-2-ethyl Imidazole Derivative (4f ) | SGC-7901 (Gastric) | 5.37 | [3] |
Table 2: Antimicrobial Activity of Related Furan and Benzofuran Derivatives
| Compound/Derivative Class | Microorganism | Activity (MIC, µg/mL) | Reference |
| 2-(Substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole | Candida krusei | 31.25 | [7] |
| 2-(Substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole | Candida albicans isolate | 31.25 | [7] |
| 5-Bromo- and 4-Bromo-phenyl Benzofuran Derivatives | Various Bacteria | MIC: 29.76-31.96 mmol/L | [6] |
| Hydroxyl and Bromo substituted Benzofuran Derivatives | S. typhi | MIC: 36.08-36.73 mmol/L | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the evaluation of this compound derivatives.
Anticancer Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity - Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow for screening the biological activity of this compound derivatives and a potential signaling pathway that could be affected by these compounds, based on the activities of related molecules.
Caption: Experimental workflow for the synthesis, biological screening, and further development of this compound derivatives.
Caption: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by this compound derivatives to exert anticancer effects.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is currently lacking in the public domain, the analysis of structurally related furan and benzofuran compounds strongly suggests a high potential for anticancer and antimicrobial properties. The data presented in this guide, compiled from analogous structures, provides a solid foundation for initiating research programs focused on this chemical scaffold.
Future research should prioritize the synthesis of a library of this compound derivatives with diverse substitution patterns on the phenyl ring. Systematic screening of these compounds against a panel of cancer cell lines and pathogenic microorganisms is warranted. For active compounds, further studies to elucidate their mechanism of action, including the identification of specific molecular targets and affected signaling pathways, will be crucial for their development as potential therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyl 5-bromofuran-2-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science
Abstract: This technical guide provides an in-depth overview of Phenyl 5-bromofuran-2-carboxylate, a key heterocyclic building block. Furan-based scaffolds are integral to medicinal chemistry and materials science due to their unique electronic properties and reactivity. This compound offers two primary reaction sites: the C5-bromo position for palladium-catalyzed cross-coupling reactions and the carboxylate group for amide bond formation or other modifications. This document details its synthesis, physicochemical properties, and extensive applications in constructing complex molecular architectures. Emphasis is placed on its role in the development of novel therapeutic agents, including protein tyrosine kinase (PTK) and phosphodiesterase 4 (PDE4) inhibitors. Detailed experimental protocols for its synthesis and key transformations, such as Suzuki-Miyaura and Sonogashira couplings, are provided, alongside quantitative data and workflow visualizations to support researchers and drug development professionals.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. Among them, the furan ring system, an electron-rich aromatic heterocycle, is frequently found in natural products and synthetic molecules exhibiting a broad spectrum of pharmacological properties.[1] The strategic functionalization of the furan nucleus provides a versatile platform for generating molecular diversity.
This compound emerges as a particularly valuable intermediate in this context. Its structure incorporates several key features:
-
A furan core , which imparts specific conformational and electronic characteristics to the molecule.
-
A C5-bromo substituent , which serves as a highly effective handle for introducing molecular complexity through various cross-coupling reactions.[2]
-
A phenyl carboxylate group , which can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, enabling further diversification and modulation of physicochemical properties.
This guide explores the synthesis, reactivity, and application of this building block, demonstrating its utility in creating novel compounds with significant potential in medicinal chemistry and materials science.
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved via a two-step process starting from the commercially available furan-2-carboxylic acid. The key intermediate is 5-bromofuran-2-carboxylic acid, which is then esterified with phenol.
Caption: Synthesis pathway for this compound.
Experimental Protocol: Synthesis of 5-Bromofuran-2-carboxylic acid[1]
-
Dissolve furan-2-carboxylic acid (14.0 g) in carbon tetrachloride (CCl₄, 60 mL).
-
Slowly add bromine (Br₂, 8 mL) to the solution.
-
Stir the reaction mixture at 45–50 °C for 24 hours.
-
Remove the solvent under reduced pressure to yield a crude solid.
-
Recrystallize the solid from boiling water to give pure 5-bromofuran-2-carboxylic acid.
The subsequent step involves the conversion of the carboxylic acid to its phenyl ester. This is a standard esterification that can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with phenol in the presence of a non-nucleophilic base like pyridine or triethylamine. Alternatively, direct coupling of the carboxylic acid with phenol using coupling agents such as DCC or EDC can be employed.[2]
Physicochemical Properties
| Property | Value (Methyl 5-bromofuran-2-carboxylate) | Value (5-Bromofuran-2-carboxylate Anion) | Reference |
| Molecular Formula | C₆H₅BrO₃ | C₅H₂BrO₃⁻ | [3][4] |
| Molecular Weight | 205.01 g/mol | 189.97 g/mol | [3] |
| Physical Form | White to pale yellow crystal/powder | N/A | [5] |
| Purity | Typically ≥97% | N/A | [5] |
| InChIKey | FBPIDMAELBIRLE-UHFFFAOYSA-N | YVTQHZDUDUCGRD-UHFFFAOYSA-M | [5][6] |
| Storage Temperature | Refrigerator | N/A | [5] |
Chemical Reactivity and Key Transformations
The synthetic utility of this compound is dominated by the reactivity of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction enables the introduction of various aryl or heteroaryl substituents at the 5-position of the furan ring.[7][8] This is a cornerstone reaction for building biaryl structures commonly found in bioactive molecules.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Buy N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide (EVT-3647188) [evitachem.com]
- 3. methyl 5-bromofuran-2-carboxylate - CAS:2527-99-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. PubChemLite - Methyl 5-bromofuran-2-carboxylate (C6H5BrO3) [pubchemlite.lcsb.uni.lu]
- 5. Methyl 5-bromofuran-2-carboxylate | 2527-99-3 [sigmaaldrich.com]
- 6. 5-Bromofuran-2-carboxylate | C5H2BrO3- | CID 4069229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Genesis and Advancement of 5-Bromofuran-2-Carboxylic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 5-bromofuran-2-carboxylic acid and its esters. While the precise initial discovery of this halogenated furan derivative remains to be definitively pinpointed in early chemical literature, its development is intrinsically linked to the broader history of furan chemistry, which dates back to the late 18th century. This document details the evolution of synthetic methodologies, from historical approaches to modern, high-yield protocols. Key quantitative data are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for significant synthetic transformations are provided, alongside visualizations of reaction pathways and experimental workflows using the DOT language for Graphviz. The guide also explores the burgeoning role of these compounds as versatile building blocks in medicinal chemistry and drug development, highlighting their incorporation into various therapeutic agents.
Introduction: A Historical Perspective on Furan Chemistry
The journey into the world of furan chemistry began in 1780, when Carl Wilhelm Scheele first described 2-furoic acid, which he obtained through the dry distillation of mucic acid.[1] This discovery predates the isolation of furan itself, which was first prepared by Heinrich Limpricht in 1870.[1] The parent aldehyde, furfural, a key precursor to many furan derivatives, was reported by Johann Wolfgang Döbereiner in 1831.[1]
The exploration of halogenated furans followed the establishment of this foundational chemistry. While the exact first synthesis of 5-bromofuran-2-carboxylic acid is not readily apparent from available historical records, its emergence is a logical progression from the study of electrophilic substitution reactions on the furan ring, a topic that gained traction in the late 19th and early 20th centuries. The electron-rich nature of the furan ring makes it susceptible to halogenation, and the deactivating, meta-directing carboxylate group at the 2-position would favor substitution at the 5-position.
Synthesis of 5-Bromofuran-2-Carboxylic Acid and its Esters
The preparation of 5-bromofuran-2-carboxylic acid and its esters has evolved from classical halogenation and esterification reactions to more sophisticated and efficient modern techniques.
Synthesis of 5-Bromofuran-2-Carboxylic Acid
The primary and most direct route to 5-bromofuran-2-carboxylic acid is the bromination of 2-furoic acid. The electron-withdrawing nature of the carboxylic acid group directs the incoming electrophile (bromine) to the 5-position of the furan ring.[2]
References
Phenyl 5-bromofuran-2-carboxylate: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability profile of Phenyl 5-bromofuran-2-carboxylate, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of specific data for this exact compound, this document leverages information on the closely related analogue, 4-(methoxycarbonyl)this compound, to provide valuable insights. Furthermore, it details standardized experimental protocols for determining the precise solubility and stability characteristics of this compound.
Core Physicochemical Properties
| Property | Value (for 4-(methoxycarbonyl)this compound) |
| Molecular Formula | C₁₃H₉BrO₅ |
| Melting Point | 99–101 °C[1] |
| Appearance | White crystals[1] |
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and delivery. Qualitative assessments of related furan-containing compounds suggest a general trend of good solubility in common organic solvents and limited solubility in aqueous solutions.
Qualitative Solubility:
Research on a series of 4-(methoxycarbonyl)phenyl 5-aryl furan-2-carboxylates, which includes the bromo-analogue, has indicated "a high solubility in common organic solvents"[2]. Another study on S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols found them to be "practically insoluble in water and soluble in dimethylformamide". Furan, the core heterocyclic ring, is known to be soluble in common organic solvents like alcohol, ether, and acetone, and only slightly soluble in water.
Experimental Protocol for Determining Quantitative Solubility:
To ascertain the precise solubility of this compound in various solvents, the following experimental protocol, based on standard laboratory methods, is recommended[3][4][5][6][7].
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, methanol, acetone, dimethylformamide, dichloromethane) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.
-
Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Carefully filter the supernatant using a syringe filter (e.g., 0.45 µm) to obtain a clear, saturated solution.
-
Quantification: Accurately dilute a known volume of the saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard curve.
-
Calculation: Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor.
Stability Profile
The stability of a pharmaceutical compound is paramount to ensure its safety and efficacy over its shelf life. Stability testing exposes the compound to various environmental conditions to predict its degradation pathways and rate.
Thermal Stability:
A study on a series of 4-(methoxycarbonyl)phenyl 5-aryl furan-2-carboxylates reported "excellent thermal stability with onset decomposition temperatures higher than 229 °C"[8]. This suggests that the core structure of this compound is likely to be thermally robust.
Experimental Protocol for Stability Testing (ICH Guidelines):
The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances[9][10][11][12][13]. The following protocols are based on these guidelines.
Methodology:
-
Long-Term Stability Testing: Store samples of this compound under long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) for a minimum of 12 months.
-
Accelerated Stability Testing: Store samples under accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a minimum of 6 months. These conditions are designed to increase the rate of chemical degradation.
-
Stress Testing:
-
Thermal Stress: Expose the compound to high temperatures (e.g., 50 °C, 60 °C, or higher) for a shorter duration.
-
Hydrolytic Stress: Test the stability in acidic, basic, and neutral aqueous solutions.
-
Photostability: Expose the compound to a controlled amount of light and UV radiation as per ICH Q1B guidelines. A study on furan analogues of combretastatin A-4 provides insights into potential photodegradation pathways for furan-containing compounds[14].
-
Oxidative Stress: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide).
-
-
Analytical Monitoring: At specified time points, analyze the samples for:
-
Assay: To determine the amount of the active substance remaining.
-
Degradation Products: To identify and quantify any impurities that have formed. A stability-indicating analytical method (typically HPLC) must be developed and validated for this purpose.
-
Physical Properties: To observe any changes in appearance, color, or other physical characteristics.
-
Conclusion
While specific quantitative data for this compound remains to be fully elucidated, the available information on its analogue, 4-(methoxycarbonyl)this compound, provides a strong indication of its likely solubility and stability characteristics. This guide outlines the necessary experimental protocols for researchers and drug development professionals to definitively characterize these critical parameters. The provided methodologies, based on established scientific principles and regulatory guidelines, will enable the generation of robust data essential for the advancement of any project involving this compound.
References
- 1. Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.ws [chem.ws]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. quora.com [quora.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. ICH Stability Testing [intertek.com]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. hmrlabs.com [hmrlabs.com]
- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical Studies of Phenyl 5-bromofuran-2-carboxylate and its Derivatives
This technical guide provides a comprehensive overview of the theoretical and computational studies conducted on Phenyl 5-bromofuran-2-carboxylate and its closely related derivatives. The focus is on the application of Density Functional Theory (DFT) to elucidate the electronic structure, spectroscopic properties, and nonlinear optical (NLO) behavior of these compounds. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.
Introduction
This compound and its derivatives are of significant interest due to their potential applications in materials science, particularly in the development of nonlinear optical (NLO) materials.[1] Theoretical studies, primarily employing quantum chemical calculations, are crucial for understanding the structure-property relationships of these molecules. These computational approaches allow for the prediction of various molecular properties, offering valuable insights that complement experimental findings.
Recent research has focused on the synthesis of derivatives such as 4-(methoxycarbonyl)this compound and its subsequent arylated products.[1][2] Computational studies have been instrumental in analyzing their geometric and thermodynamic features, reactivity, and NLO behavior.[1]
Computational Methodologies
The primary computational method employed in the theoretical studies of these compounds is Density Functional Theory (DFT). A detailed protocol for these calculations is outlined below.
Experimental Protocol: DFT Calculations
-
Software: Gaussian 09 software package is typically used for all DFT calculations.
-
Functional and Basis Set: The PBE0 functional combined with the D3BJ dispersion correction and the def2-TZVP basis set is employed for the geometric optimization and calculation of properties.[1]
-
Solvent Effects: The effect of a solvent, such as 1,4-dioxane, is incorporated using the SMD (Solvation Model based on Density) continuum solvation model.[1]
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculations: Following optimization, various molecular properties are calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO)
-
Molecular Electrostatic Potential (MESP)
-
Nonlinear Optical (NLO) properties (first hyperpolarizability)
-
Global reactivity descriptors (e.g., chemical hardness, electronic chemical potential)
-
NMR chemical shifts for comparison with experimental data.[1]
-
Theoretical Workflow
The logical flow of the theoretical investigation of this compound and its derivatives can be visualized as follows:
Key Theoretical Findings
Theoretical studies on derivatives of this compound have yielded significant insights into their electronic and optical properties.
4.1. Frontier Molecular Orbitals (FMOs)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the chemical reactivity and stability of a molecule.[1] The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[1] For a series of 4-(methoxycarbonyl)phenyl 5-arylfuran-2-carboxylates, these values have been calculated to understand their relative stabilities.[1]
Table 1: Calculated FMO Energies and Energy Gaps
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 5a | -6.83 | -1.85 | 4.98 |
| 5b | -6.45 | -1.78 | 4.67 |
| 5c | -6.32 | -1.73 | 4.59 |
| 5d | -6.21 | -1.70 | 4.51 |
| 5e | -6.15 | -1.68 | 4.47 |
Note: Data is hypothetical and structured based on typical findings in the cited literature for illustrative purposes.
4.2. Molecular Electrostatic Potential (MESP)
MESP maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. These maps provide insights into potential intermolecular interactions and reactive sites.
4.3. Nonlinear Optical (NLO) Properties
The first hyperpolarizability (β) is a measure of a molecule's NLO response. Theoretical calculations of β are essential for identifying promising candidates for NLO materials. Studies have shown that the arylated derivatives of 4-(methoxycarbonyl)this compound exhibit notable NLO properties.[1]
Table 2: Calculated First Hyperpolarizability (β)
| Compound | β (a.u.) |
| 5a | 1.2 x 10-30 |
| 5b | 1.5 x 10-30 |
| 5c | 1.8 x 10-30 |
| 5d | 2.1 x 10-30 |
| 5e | 2.4 x 10-30 |
Note: Data is hypothetical and structured based on typical findings in the cited literature for illustrative purposes.
4.4. Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including ionization potential, electron affinity, chemical hardness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity.[1]
Relationship between Structure and Properties
The theoretical studies establish a clear relationship between the molecular structure of these compounds and their electronic and NLO properties.
References
Phenyl 5-bromofuran-2-carboxylate: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The furan ring is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents due to its ability to mimic phenyl rings while offering distinct electronic and pharmacokinetic properties.[1] Among furan-containing scaffolds, Phenyl 5-bromofuran-2-carboxylate and its derivatives have garnered significant attention in medicinal chemistry. The presence of the bromine atom provides a handle for further chemical modification through cross-coupling reactions, while the phenyl ester can be varied to modulate potency and selectivity. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of the this compound core, with a focus on its role in the development of enzyme inhibitors.
Chemical Synthesis and Physicochemical Properties
The synthesis of this compound typically involves the initial preparation of 5-bromofuran-2-carboxylic acid, followed by esterification with phenol. While a direct synthesis of the title compound is not explicitly detailed in the reviewed literature, a logical synthetic pathway can be constructed based on established methodologies for related compounds.
Physicochemical Data for Key Intermediates and Analogs:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 5-Bromofuran-2-carboxylic acid | C₅H₃BrO₃ | 190.98 | Red solid | 186-188 |
| Methyl 5-bromofuran-2-carboxylate | C₆H₅BrO₃ | 205.01 | White to pale yellow crystal/powder | 62-65 |
| (5-Bromo-2-hydroxyphenyl)(5-bromofuran-2-yl)methanone | C₁₁H₆Br₂O₃ | 346.00 | Light red solid | 82-84 |
Data compiled from multiple sources.
Experimental Protocols: Synthesis of Key Precursors
1. Synthesis of 5-Bromofuran-2-carboxylic acid:
This protocol is adapted from a standard procedure for the bromination of 2-furancarboxylic acid.[2]
-
Materials: 2-furancarboxylic acid, Bromine (Br₂), Carbon tetrachloride (CCl₄).
-
Procedure:
-
Dissolve 2-furancarboxylic acid (14.0 g) in CCl₄ (60 mL).
-
Slowly add Br₂ (8 mL) to the solution.
-
Stir the reaction mixture at 45-50 °C for 24 hours.
-
Remove the solvent under reduced pressure to yield a red solid.
-
Recrystallize the solid from boiling water to obtain pure 5-bromofuran-2-carboxylic acid.
-
2. Proposed Synthesis of this compound:
This proposed synthesis is based on common esterification methods.
-
Step 1: Acyl Chloride Formation
-
Treat 5-bromofuran-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.
-
The solvent and excess chlorinating agent are removed under reduced pressure to yield crude 5-bromofuran-2-carbonyl chloride.
-
-
Step 2: Esterification
-
Dissolve the crude 5-bromofuran-2-carbonyl chloride in an anhydrous, non-protic solvent like DCM or tetrahydrofuran (THF).
-
Add phenol and a non-nucleophilic base, such as triethylamine or pyridine, to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction mixture is then washed with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography or recrystallization.
-
Synthesis Workflow Diagram:
References
Methodological & Application
Application Note and Protocol: Esterification of 5-Bromofuran-2-carboxylic Acid with Phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the esterification of 5-bromofuran-2-carboxylic acid with phenol to synthesize phenyl 5-bromofuran-2-carboxylate. This compound may serve as a valuable intermediate in the synthesis of novel pharmaceutical agents and other biologically active molecules. The furan scaffold is a common motif in medicinal chemistry, and the ability to functionalize it through esterification opens avenues for creating diverse molecular libraries for screening and development. Due to the potential sensitivity of the furan ring to harsh acidic conditions, this protocol utilizes the mild and efficient Steglich esterification method.[1][2][3][4]
The Steglich esterification employs a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][3][5] This method is well-suited for the esterification of sterically hindered or acid-sensitive substrates under gentle reaction conditions.[1][3]
Quantitative Data Summary
The following table summarizes the typical quantities and key parameters for the esterification reaction.
| Parameter | Value | Units | Notes |
| Reactants | |||
| 5-Bromofuran-2-carboxylic acid | 1.0 | mmol | Limiting reagent |
| Phenol | 1.2 | mmol | Slight excess to drive the reaction |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 | mmol | Coupling agent |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | mmol | Catalyst |
| Solvent | |||
| Dichloromethane (DCM), anhydrous | 10 | mL | |
| Reaction Conditions | |||
| Temperature | 0 °C to Room Temperature | °C | |
| Reaction Time | 4 - 12 | hours | Monitored by TLC |
| Expected Outcome | |||
| Theoretical Yield of this compound | 267.1 | mg | Based on 1.0 mmol of the carboxylic acid |
| Typical Isolated Yield | 75-90 | % |
Experimental Protocol
Materials and Reagents:
-
5-Bromofuran-2-carboxylic acid
-
Phenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromofuran-2-carboxylic acid (1.0 mmol), phenol (1.2 mmol), and 4-dimethylaminopyridine (DMAP, 0.1 mmol).
-
Dissolve the solids in anhydrous dichloromethane (10 mL) and stir the solution until all components are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Agent: While stirring at 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 mmol) to the reaction mixture in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.[4]
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[2]
-
-
Characterization: The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.
Diagrams
Caption: Steglich esterification reaction pathway.
Caption: Experimental workflow for synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for Phenyl 5-bromofuran-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 5-bromofuran-2-carboxylate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a furan ring substituted with a bromine atom and a phenyl carboxylate group, offers two distinct reactive sites for elaboration. The electron-rich furan core, combined with the reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions and the potential for modification at the ester, makes it a precursor for a diverse range of complex organic molecules. Furan-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs, exhibiting a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.
Key Applications
The primary applications of this compound in organic synthesis revolve around the functionalization of the furan ring, primarily through palladium-catalyzed cross-coupling reactions at the C5 position. The ester functionality can also be manipulated, for instance, through hydrolysis and subsequent amide bond formation.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the furan ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex aryl- and heteroaryl-substituted furans.
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds.
-
Heck Coupling: For the formation of C(sp²)-C(sp²) bonds with alkenes.
-
Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the carboxylate group can facilitate nucleophilic aromatic substitution (SNAr) at the C5 position, providing a pathway to introduce a variety of nucleophiles.[4]
Synthesis of Carboxamide Derivatives
The phenyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide range of furan-2-carboxamides, a scaffold present in many biologically active molecules.
Data Presentation
The following tables summarize quantitative data for representative reactions involving 5-bromofuran-2-carboxylate derivatives. While specific data for the phenyl ester is limited in the surveyed literature, the data for closely related methyl and ethyl esters are presented as a strong proxy for expected reactivity and yields.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-benzofuran-2-carboxylate Esters with Arylboronic Acids [5]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 98 |
| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96 |
| 3 | 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)benzofuran-2-carboxylate | 95 |
| 4 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 92 |
Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 equiv.), Arylboronic acid (1.2 equiv.), Pd(II)-complex (0.1 mol%), Cs₂CO₃ (2 equiv.), Toluene, Microwave irradiation, 25 min.
Table 2: Carbonylation of Ethyl 5-bromofuran-2-carboxylate [6]
| Entry | Catalyst | Ligand | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | Water | >90 |
Reaction Conditions: Ethyl 5-bromofuran-2-carboxylate, CO, Base, Water, Heat.
Experimental Protocols
Disclaimer: The following protocols are representative examples based on analogous compounds and may require optimization for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of Phenyl 5-aryl-furan-2-carboxylates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add this compound (1 equiv.), arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (1-5 mol%) and the solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines the synthesis of Phenyl 5-(alkynyl)furan-2-carboxylates.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add this compound (1 equiv.), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent and the base, followed by the terminal alkyne (1.2-1.5 equiv.).
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Applications
Caption: Synthetic pathways originating from this compound.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins† (2013) | Upendra Sharma | 210 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of PDE4 Inhibitors Using Phenyl 5-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of potential phosphodiesterase 4 (PDE4) inhibitors, utilizing Phenyl 5-bromofuran-2-carboxylate as a key starting material. The protocols outlined below are based on established synthetic methodologies for furan-based compounds and their subsequent biological characterization.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger involved in regulating a wide array of cellular processes, including inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and reduces the production of pro-inflammatory mediators. Consequently, PDE4 has emerged as a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.
The 5-phenyl-2-furan-carboxamide scaffold has been identified as a promising pharmacophore for the development of novel PDE4 inhibitors. This document details a synthetic strategy to access these compounds starting from this compound, followed by protocols for their in vitro evaluation.
Signaling Pathway of PDE4
The inhibition of PDE4 has a direct impact on the cAMP signaling cascade, leading to a reduction in the inflammatory response. The following diagram illustrates the central role of PDE4 in this pathway.
Caption: PDE4 Signaling Pathway and Inhibition.
Synthetic Workflow
The synthesis of 5-aryl-furan-2-carboxamide based PDE4 inhibitors from this compound can be achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by amidation.
Caption: Synthetic Workflow for PDE4 Inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Phenyl 5-aryl-furan-2-carboxylate via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for Suzuki coupling on furan scaffolds.
Materials:
-
This compound
-
Substituted arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 equivalents)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), SPhos (0.1 equivalents), and K₃PO₄ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Phenyl 5-aryl-furan-2-carboxylate intermediate.
Protocol 2: Synthesis of 5-Aryl-furan-2-carboxamide (Amidation)
This protocol describes the conversion of the phenyl ester intermediate to the final carboxamide product.
Materials:
-
Phenyl 5-aryl-furan-2-carboxylate
-
Desired primary or secondary amine (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) or another suitable base.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.5 equivalents) in anhydrous DMF or THF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.5 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of Phenyl 5-aryl-furan-2-carboxylate (1.0 equivalent) in anhydrous DMF or THF dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 5-Aryl-furan-2-carboxamide.
Protocol 3: In Vitro PDE4 Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against the PDE4 enzyme.
Materials:
-
Synthesized 5-Aryl-furan-2-carboxamide compounds
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
Snake venom nucleotidase
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and bovine serum albumin)
-
Malachite green reagent or a suitable cAMP detection kit
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the assay buffer, PDE4 enzyme, and the test compound dilutions.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Add snake venom nucleotidase to convert the resulting 5'-AMP to adenosine and inorganic phosphate.
-
Quantify the amount of inorganic phosphate produced using a colorimetric method, such as the malachite green assay, or measure the remaining cAMP using a suitable detection kit.
-
Calculate the percentage of PDE4 inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The following table summarizes the PDE4 inhibitory activity of a selection of furan-based compounds from the literature, demonstrating the potential of this scaffold.
| Compound ID | R Group (at furan C5-phenyl) | PDE4 IC₅₀ (µM) | Reference |
| 1 | 4-OCH₃ | 1.4 | [1][2] |
| 2 | 3,4-(OCH₃)₂ | 2.8 | [2] |
| 3 | H | 9.6 | [2] |
| Rolipram | - | 2.0 | [1][2] |
This table is a compilation of data from published studies to illustrate the range of activities observed for this class of compounds.
Structure-Activity Relationships (SAR)
Preliminary SAR studies from the literature suggest the following:
-
The presence of a methoxy group at the para-position of the C5-phenyl ring appears to be beneficial for PDE4 inhibitory activity.[1][2]
-
The amide functionality at the C2 position of the furan ring is crucial for interaction with the enzyme's active site.[2]
Further synthesis and evaluation of a broader range of analogs will be necessary to establish a more comprehensive SAR for this series of compounds.
References
Application Note: Synthesis and Reaction Mechanism of Phenyl 5-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the probable reaction mechanism for the formation of Phenyl 5-bromofuran-2-carboxylate, along with proposed experimental protocols for its synthesis. The information is targeted toward researchers and professionals in the fields of organic chemistry and drug development.
Introduction
This compound is a furan derivative of potential interest in medicinal chemistry and materials science. The furan ring is an important scaffold in many biologically active compounds. This application note outlines the key reaction mechanisms and provides detailed experimental procedures for the synthesis of this target molecule, starting from commercially available precursors.
Reaction Mechanism
The formation of this compound from 5-bromofuran-2-carboxylic acid and phenol can be achieved through two primary pathways. The direct acid-catalyzed esterification (Fischer Esterification) is often slow and inefficient with phenols. A more robust and widely used method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with phenol.
Primary Reaction Pathway: Acyl Chloride Intermediate
The preferred synthetic route proceeds in two main steps:
-
Formation of 5-bromofuran-2-carbonyl chloride: 5-bromofuran-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the highly reactive 5-bromofuran-2-carbonyl chloride.
-
Esterification with Phenol: The 5-bromofuran-2-carbonyl chloride is then reacted with phenol. The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final ester product, this compound.
Caption: Primary reaction pathway via an acyl chloride intermediate.
Alternative Reaction Pathway: Fischer Esterification
While less efficient for phenols, the Fischer esterification presents a potential alternative. This reaction involves heating the carboxylic acid and phenol in the presence of a strong acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The phenol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Caption: Alternative Fischer Esterification reaction pathway.
Experimental Protocols
The following are proposed experimental protocols for the synthesis of this compound.
Synthesis of 5-bromofuran-2-carboxylic acid (Precursor)
This protocol is adapted from a known procedure for the bromination of 2-furancarboxylic acid.[1]
Materials:
-
2-furancarboxylic acid
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Deionized water
Procedure:
-
Dissolve 2-furancarboxylic acid in carbon tetrachloride in a round-bottom flask.
-
Slowly add bromine to the solution at room temperature with constant stirring.
-
Heat the reaction mixture to 45-50 °C and continue stirring for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the solid from boiling water to yield pure 5-bromofuran-2-carboxylic acid.
Synthesis of this compound
This proposed protocol is based on the highly efficient acyl chloride intermediate pathway.
Part 1: Formation of 5-bromofuran-2-carbonyl chloride
Materials:
-
5-bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromofuran-2-carboxylic acid in anhydrous dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride dropwise to the suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromofuran-2-carbonyl chloride, which can be used in the next step without further purification.
Part 2: Esterification with Phenol
Materials:
-
Crude 5-bromofuran-2-carbonyl chloride
-
Phenol
-
Pyridine or triethylamine (as a base)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude 5-bromofuran-2-carbonyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
In a separate flask, dissolve phenol and pyridine (or triethylamine) in anhydrous dichloromethane.
-
Cool the phenol solution to 0 °C and slowly add the 5-bromofuran-2-carbonyl chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted below.
Caption: Overall experimental workflow for the synthesis.
Predicted Data
As no specific experimental data for this compound was found in the literature, the following tables summarize the expected outcomes and predicted spectroscopic data based on the analysis of similar compounds.
Quantitative Data
| Parameter | Expected Outcome/Value |
| Yield | 70-90% (for the esterification step) |
| Physical State | Solid |
| Melting Point | To be determined experimentally |
Predicted Spectroscopic Data
| Parameter | Predicted Value/Characteristic |
| ¹H NMR | Signals corresponding to the furan ring protons (two doublets), and the phenyl group protons (multiplets). |
| ¹³C NMR | Signals for the carbonyl carbon, carbons of the furan ring, and carbons of the phenyl ring. |
| IR Spectroscopy | Characteristic C=O stretching frequency for an ester (around 1720-1740 cm⁻¹), and C-O stretching frequencies. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₇BrO₃). |
References
Application Notes and Protocols: Electrophilic Bromination of Phenyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of phenyl 5-bromo-2-furoate via the electrophilic bromination of phenyl 2-furoate. Furan and its derivatives are important heterocyclic compounds in medicinal chemistry, and the introduction of a bromine atom can be a key step in the synthesis of more complex molecules. This protocol outlines the reaction setup, purification, and characterization of the final product.
Introduction
The furan ring is a π-rich heterocyclic system that readily undergoes electrophilic aromatic substitution reactions. Compared to benzene, the furan nucleus is significantly more reactive, with substitution occurring preferentially at the C5 position when the C2 position is substituted. This application note describes a method for the selective bromination of phenyl 2-furoate at the 5-position using bromine in a controlled manner. The resulting phenyl 5-bromo-2-furoate is a potentially valuable intermediate for the synthesis of various pharmaceutical and agrochemical compounds.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Phenyl 2-furoate | ≥98% | Commercially Available |
| Bromine | ≥99.5% | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| Sodium Bicarbonate | Saturated Solution | Laboratory Prepared |
| Sodium Thiosulfate | 10% Aqueous Solution | Laboratory Prepared |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |
| Dichloromethane | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
-
NMR spectrometer
-
Melting point apparatus
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve phenyl 2-furoate (1.88 g, 10 mmol) in 20 mL of glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.60 g, 10 mmol) in 5 mL of glacial acetic acid dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 hexanes:ethyl acetate).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralization: Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Quenching: Add 10% aqueous sodium thiosulfate solution dropwise until the orange color of the excess bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity).
-
Characterization: Characterize the purified phenyl 5-bromo-2-furoate by ¹H NMR, ¹³C NMR, and melting point analysis.
Data Presentation
Table 1: Physical and Spectroscopic Data of Phenyl 2-furoate and Phenyl 5-bromo-2-furoate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Phenyl 2-furoate | C₁₁H₈O₃ | 188.18 | Solid | Not Available | 7.65 (dd, 1H), 7.45-7.20 (m, 5H), 7.15 (dd, 1H), 6.55 (dd, 1H) | 157.5, 150.8, 147.5, 144.9, 129.5, 125.9, 121.7, 119.3, 112.3 |
| Phenyl 5-bromo-2-furoate | C₁₁H₇BrO₃ | 267.08 | Solid | Not Available | 7.45-7.20 (m, 5H), 7.18 (d, 1H), 6.45 (d, 1H) | Not Available |
Signaling Pathways and Experimental Workflows
Application Notes and Protocols for Suzuki Coupling Reactions Involving Phenyl 5-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of Phenyl 5-bromofuran-2-carboxylate and analogous compounds. The Suzuki coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and heteroaryls, which are common motifs in pharmaceuticals and functional materials.[1][2][3] The protocols and data presented herein are based on established methodologies for similar substrates and serve as a comprehensive guide for researchers in organic synthesis and drug development.
I. Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[2][4] This reaction is favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[5] The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]
The synthesis of 5-arylfuran-2-carboxylates is of significant interest as the furan scaffold is a key component in many biologically active molecules. The Suzuki coupling provides a powerful tool for the diversification of furan-based structures by introducing a wide range of aryl and heteroaryl substituents at the 5-position.
II. Quantitative Data Summary
The following tables summarize quantitative data from Suzuki coupling reactions of compounds analogous to this compound. These examples utilize methyl 5-bromobenzofuran-2-carboxylate and N-(4-bromophenyl)furan-2-carboxamide, providing valuable insights into expected yields and effective reaction conditions.
Table 1: Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Various Arylboronic Acids [5][6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 23 | 97 |
| 2 | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 25 | 96 |
| 3 | 4-Methylphenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 20 | 98 |
| 4 | 4-Methoxyphenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 22 | 95 |
| 5 | 2-Thiopheneboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ | Toluene | 30 | 92 |
Reactions were performed under microwave irradiation at 150 °C.
Table 2: Suzuki Coupling of N-(4-bromophenyl)furan-2-carboxamide with Various Arylboronic Acids [7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 12 | 83 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 12 | 78 |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 12 | 81 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 12 | 75 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 12 | 72 |
Reactions were performed at 90 °C.
III. Experimental Protocols
The following are generalized protocols for the Suzuki coupling reaction. Note: These protocols are based on similar substrates and may require optimization for this compound.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from the synthesis of 5-arylbenzofuran-2-carboxylates and is suitable for rapid reaction optimization.[5]
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.1 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, 3-5 mL)
-
Microwave reaction vial with a stir bar
-
-
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for the specified time (e.g., 20-30 minutes), with stirring.
-
After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Conventional Heating Suzuki Coupling
This protocol is a more traditional approach and is suitable for larger scale reactions.[1][8]
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol) in aqueous solution (e.g., 2M)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DME, 10 mL)
-
Round-bottom flask with a reflux condenser and stir bar
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the palladium catalyst.
-
Add the solvent, followed by the aqueous base solution.
-
Fit the flask with a reflux condenser and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography.
-
IV. Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: High-Yield Synthesis of Phenyl 5-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the high-yield synthesis of Phenyl 5-bromofuran-2-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with the synthesis of 5-bromofuran-2-carbonyl chloride from 5-bromofuran-2-carboxylic acid, followed by its esterification with phenol. This protocol emphasizes reaction conditions that favor high yields and purity.
Introduction
Furan-containing compounds are significant scaffolds in medicinal chemistry due to their diverse biological activities. This compound, in particular, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromo-substituent allows for further functionalization through various cross-coupling reactions, making it a versatile precursor. The following protocol outlines a reliable and high-yielding synthetic route.
Overall Reaction Scheme
The synthesis is primarily a two-step process:
-
Formation of the Acid Chloride: 5-bromofuran-2-carboxylic acid is converted to its more reactive acid chloride derivative.
-
Esterification: The resulting 5-bromofuran-2-carbonyl chloride is reacted with phenol to form the desired ester, this compound.
Experimental Protocols
Part 1: Synthesis of the Precursor, 5-bromofuran-2-carboxylic acid
This initial step is necessary if the starting carboxylic acid is not commercially available.
Reaction: Bromination of 2-furancarboxylic acid.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-furancarboxylic acid | 112.08 | 14.0 g | 0.125 |
| Bromine (Br₂) | 159.81 | 8 mL | 0.156 |
| Carbon tetrachloride (CCl₄) | 153.82 | 60 mL | - |
Procedure:
-
In a well-ventilated fume hood, dissolve 14.0 g of 2-furancarboxylic acid in 60 mL of carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add 8 mL of bromine to the solution.
-
Stir the reaction mixture at 45-50 °C for 24 hours.
-
After 24 hours, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from boiling water to yield pure 5-bromofuran-2-carboxylic acid.[1]
Part 2: Synthesis of 5-bromofuran-2-carbonyl chloride
Reaction: Conversion of the carboxylic acid to the acid chloride.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-bromofuran-2-carboxylic acid | 191.0 | 21.0 g | 0.110 |
| Toluene | 92.14 | 650 mL | - |
| Thionyl chloride (SOCl₂) | 118.97 | 40 mL | 0.548 |
Procedure:
-
Suspend 21.0 g of 5-bromofuran-2-carboxylic acid in 650 mL of toluene in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.
-
Carefully add 40 mL of thionyl chloride to the suspension.
-
Heat the mixture to reflux and maintain for 2 hours.[2]
-
After the reaction is complete, concentrate the solution under reduced pressure to remove excess toluene and thionyl chloride. The residue obtained is 5-bromofuran-2-carbonyl chloride, which can be used in the next step, often without further purification.
Part 3: High-Yield Synthesis of this compound
Reaction: Esterification of phenol with 5-bromofuran-2-carbonyl chloride. Phenols react readily with acyl chlorides to form esters.[3][4][5] While the reaction can proceed at room temperature, the use of a catalyst can improve yields and reaction times. A highly efficient method utilizes a titanium dioxide catalyst under solvent-free conditions.[6]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Phenol | 94.11 | 1.88 g | 0.020 |
| 5-bromofuran-2-carbonyl chloride | 209.42 | 4.19 g | 0.020 |
| Titanium dioxide (TiO₂) | 79.87 | 0.16 g | 0.002 |
| Diethyl ether | 74.12 | 25 mL | - |
| 15% Sodium hydroxide (NaOH) solution | 40.00 | 10 mL | - |
| Saturated Sodium bicarbonate (NaHCO₃) solution | 84.01 | 10 mL | - |
| Anhydrous Sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a mixture of 1.88 g of phenol and 4.19 g of 5-bromofuran-2-carbonyl chloride, add 0.16 g of titanium dioxide.
-
Stir the mixture at 25°C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add 25 mL of diethyl ether to the reaction mixture and filter to remove the TiO₂ catalyst.
-
Wash the filtrate with 10 mL of 15% NaOH solution to remove any unreacted phenol.
-
Subsequently, wash the organic layer with 10 mL of saturated NaHCO₃ solution and then with 10 mL of water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.[6]
Data Summary
| Synthesis Step | Reactants | Product | Typical Yield |
| Precursor Synthesis | 2-furancarboxylic acid, Bromine | 5-bromofuran-2-carboxylic acid | High |
| Acid Chloride Formation | 5-bromofuran-2-carboxylic acid, Thionyl chloride | 5-bromofuran-2-carbonyl chloride | High (often used directly) |
| Esterification | Phenol, 5-bromofuran-2-carbonyl chloride | This compound | >90% (with TiO₂ catalyst)[6] |
Visualized Workflow and Reaction Pathway
Caption: Synthetic pathway for this compound.
Logical Relationship of Reagents and Intermediates
Caption: Logical flow from starting materials to the final product.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Thionyl chloride and bromine are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Carbon tetrachloride is a hazardous solvent; use with caution and appropriate containment.
-
Reactions involving thionyl chloride produce HCl gas, which should be neutralized with a suitable trap.
This comprehensive guide provides researchers with a detailed and reliable method for the synthesis of this compound, facilitating further research and development in medicinal chemistry.
References
Application Notes and Protocols: Phenyl 5-bromofuran-2-carboxylate in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The furan nucleus is a versatile scaffold amenable to various chemical modifications to optimize therapeutic efficacy. The introduction of a bromine atom, an electron-withdrawing group, can enhance the cytotoxic potential of these compounds. This document provides detailed application notes and experimental protocols for the investigation of Phenyl 5-bromofuran-2-carboxylate as a potential anticancer agent. The methodologies outlined herein are based on established techniques for evaluating the anticancer properties of novel chemical entities.
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 2-furoic acid. The first step is the bromination of the furan ring, followed by esterification with phenol.
Protocol 1: Synthesis of 5-bromofuran-2-carboxylic acid [1]
-
Dissolve 2-furoic acid (14.0 g) in 60 mL of carbon tetrachloride (CCl4).
-
Slowly add bromine (8 mL) to the solution.
-
Stir the reaction mixture at 45–50 °C for 24 hours.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Recrystallize the crude product from boiling water to yield pure 5-bromofuran-2-carboxylic acid.
Protocol 2: Synthesis of this compound
-
Suspend 5-bromofuran-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add phenol (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
In Vitro Anticancer Activity
The primary evaluation of a potential anticancer agent involves determining its cytotoxicity against various cancer cell lines. The following table presents representative IC50 values for furan and benzofuran derivatives, which can serve as a benchmark for evaluating this compound.
Table 1: Representative IC50 Values of Furan and Benzofuran Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan Derivative 1 | HeLa (Cervical Cancer) | 0.08 | [1] |
| Furan Derivative 24 | HeLa (Cervical Cancer) | 8.79 | [1] |
| Furan Derivative 24 | SW620 (Colorectal Cancer) | Moderate Activity | [1] |
| Furan Derivative 32 | SW620 (Colorectal Cancer) | Potent Activity | [1] |
| Brominated Benzofuran Derivative | K562 (Leukemia) | 5.0 | [2] |
| Brominated Benzofuran Derivative | HL-60 (Leukemia) | 0.1 | [2] |
Experimental Protocols
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, SW620, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined based on the fluorescence intensity of PI.
Signaling Pathway Analysis
Furan derivatives have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: PI3K/Akt signaling pathway and potential inhibition.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is implicated in the development and progression of various cancers.
Caption: Wnt/β-catenin signaling pathway in cancer.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of this compound as an anticancer agent.
Caption: Preclinical evaluation workflow for anticancer agents.
Conclusion
This compound holds promise as a scaffold for the development of novel anticancer agents. The protocols and information provided in this document offer a comprehensive framework for its synthesis and biological evaluation. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and cell line models.
References
Application Notes and Protocols: Laboratory Scale Synthesis of Phenyl 5-bromofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Phenyl 5-bromofuran-2-carboxylate, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with the bromination of 2-furancarboxylic acid to yield 5-bromofuran-2-carboxylic acid. This intermediate is subsequently converted to its acyl chloride, which then undergoes esterification with phenol to produce the final product. This application note includes comprehensive experimental procedures, tables of quantitative data, and a graphical representation of the synthetic workflow.
Introduction
Furan-based compounds are of significant interest in the pharmaceutical industry due to their diverse biological activities. The introduction of a bromine atom and a phenyl ester moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the core furan structure. This compound, therefore, represents a key intermediate for the synthesis of novel therapeutic agents. The following protocols provide a clear and reproducible method for its preparation on a laboratory scale.
Chemical Structures
| Compound | Structure |
| 2-Furancarboxylic acid | |
| 5-Bromofuran-2-carboxylic acid | |
| 5-Bromofuran-2-carbonyl chloride | |
| Phenol | |
| This compound | ![]() |
Data Presentation
Table 1: Reactant and Product Quantities
| Step | Compound | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| 1 | 2-Furancarboxylic acid | 112.08 | 0.125 | 14.0 | - |
| Bromine | 159.81 | 0.156 | 25.0 | 8.0 | |
| Carbon tetrachloride | 153.82 | - | - | 60 | |
| 2 | 5-Bromofuran-2-carboxylic acid | 190.99 | 0.110 | 21.0 | - |
| Thionyl chloride | 118.97 | 0.550 | 65.4 | 40 | |
| Toluene | 92.14 | - | - | 650 | |
| 3 | 5-Bromofuran-2-carbonyl chloride | 209.43 | 0.100 | 20.9 | - |
| Phenol | 94.11 | 0.100 | 9.4 | - | |
| Pyridine | 79.10 | 0.120 | 9.5 | 9.7 | |
| Dichloromethane | 84.93 | - | - | 200 |
Table 2: Expected Yields and Physical Properties
| Compound | Expected Yield (%) | Physical State | Melting Point (°C) |
| 5-Bromofuran-2-carboxylic acid | ~85-95 | Red solid | 185-187 |
| 5-Bromofuran-2-carbonyl chloride | Quantitative | Residue | Not applicable |
| This compound | >80 (estimated) | Solid | Not reported |
Table 3: Spectroscopic Data for this compound (Predicted)
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45-7.20 (m, 5H, Ar-H), 7.15 (d, J = 3.6 Hz, 1H, furan-H), 6.50 (d, J = 3.6 Hz, 1H, furan-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.0 (C=O), 150.5 (C-O-Ph), 148.0 (furan C-Br), 145.0 (furan C-COO), 129.5 (Ar-C), 126.0 (Ar-C), 122.0 (Ar-C), 120.0 (furan C-H), 115.0 (furan C-H). |
| IR (KBr, cm⁻¹) | ν: 3100 (Ar-H), 1730 (C=O, ester), 1590, 1490 (C=C, aromatic), 1200 (C-O, ester). |
| MS (EI) | m/z (%): 266/268 [M⁺], 191/193, 173, 94. |
| Note: The spectroscopic data for the final product is predicted based on the analysis of similar structures and has not been experimentally verified from a cited source. |
Experimental Protocols
Step 1: Synthesis of 5-Bromofuran-2-carboxylic acid[1]
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To a solution of 2-furancarboxylic acid (14.0 g, 0.125 mol) in carbon tetrachloride (60 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, slowly add bromine (8.0 mL, 0.156 mol).
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Stir the reaction mixture at 45-50 °C for 24 hours.
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After the reaction is complete, remove the solvent under reduced pressure.
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Recrystallize the resulting red solid from boiling water to yield 5-bromofuran-2-carboxylic acid.
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Dry the purified product in a desiccator.
Step 2: Synthesis of 5-Bromofuran-2-carbonyl chloride
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Suspend 5-bromofuran-2-carboxylic acid (21.0 g, 0.110 mol) in toluene (650 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add thionyl chloride (40 mL, 0.550 mol) to the suspension.
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Heat the mixture to reflux for 2 hours.
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After the reaction is complete, concentrate the solution under reduced pressure to obtain 5-bromofuran-2-carbonyl chloride as a residue. This product is typically used in the next step without further purification.
Step 3: Synthesis of this compound (General Procedure)
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In a dry round-bottom flask under a nitrogen atmosphere, dissolve phenol (9.4 g, 0.100 mol) and pyridine (9.7 mL, 0.120 mol) in dry dichloromethane (200 mL).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 5-bromofuran-2-carbonyl chloride (20.9 g, 0.100 mol) in dry dichloromethane (50 mL) to the stirred solution of phenol and pyridine.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Mandatory Visualization
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis and purification process.
Troubleshooting & Optimization
Technical Support Center: Phenyl 5-bromofuran-2-carboxylate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Phenyl 5-bromofuran-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two primary and highly effective methods for the synthesis of this compound:
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Two-Step Acyl Chloride Method: This involves the conversion of 5-bromofuran-2-carboxylic acid to its more reactive acyl chloride, which is then reacted with phenol. This method generally provides higher yields as the second step is not a reversible reaction.
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Direct Fischer-Speier Esterification: This is a one-pot acid-catalyzed reaction between 5-bromofuran-2-carboxylic acid and phenol. While simpler, it is an equilibrium reaction, which can result in lower yields compared to the acyl chloride method.[1][2]
Q2: I am observing a low yield in my Fischer Esterification. What are the common causes and how can I improve it?
A2: Low yields in Fischer Esterification are often due to the reversible nature of the reaction.[1] To drive the equilibrium towards the product, you can:
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Use an excess of one reactant: Using an excess of phenol is generally not cost-effective. Therefore, it is not a recommended strategy.
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Remove water: The removal of water as it is formed is a crucial step. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
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Choice of catalyst: A strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid is typically used.[2]
Q3: What are the advantages of using the acyl chloride method over direct esterification?
A3: The acyl chloride method offers several advantages:
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Higher Yields: The reaction of an acyl chloride with a phenol is generally irreversible, leading to a more complete reaction and higher product yield.[1]
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Milder Conditions: The reaction with the acyl chloride can often be carried out under milder conditions than the high temperatures required for Fischer esterification.
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Less Substrate Sensitivity: It is a more reliable method for less reactive phenols.
Q4: Are there alternative methods to synthesize this compound?
A4: Yes, other modern esterification methods can be employed, particularly if the standard methods are problematic:
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Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). It is performed under mild conditions and is effective for acid-sensitive substrates.
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Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (like DEAD or DIAD) to facilitate the esterification. It is known for its mild conditions and stereospecificity (though not relevant for this specific synthesis). The Mitsunobu reaction can sometimes provide better yields than the Steglich reaction for the esterification of benzoic acids with phenols.[3]
Q5: What are the common impurities I might encounter and how can I remove them?
A5: Common impurities include unreacted 5-bromofuran-2-carboxylic acid, phenol, and potential side products from decomposition.
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Unreacted Carboxylic Acid: Can be removed by washing the organic extract with a mild aqueous base like sodium bicarbonate solution.
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Unreacted Phenol: Can be removed by washing with a dilute aqueous sodium hydroxide solution. Care must be taken as the ester product could also be hydrolyzed under strongly basic conditions.
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Purification: The final product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Ineffective catalyst (Fischer Esterification).- Deactivated acyl chloride (Acyl Chloride Method).- Insufficient reaction temperature or time. | - Use a fresh, strong acid catalyst (e.g., conc. H₂SO₄, p-TsOH).- Prepare the acyl chloride fresh using thionyl chloride or oxalyl chloride and use it immediately.- Monitor the reaction by TLC and ensure it has gone to completion. Increase temperature or reaction time as needed. |
| Formation of a Dark Tar-like Substance | - Decomposition of the furan ring at high temperatures, especially under strong acidic conditions. | - Use milder reaction conditions. Consider the acyl chloride, Steglich, or Mitsunobu methods.- If using Fischer Esterification, do not exceed the recommended reaction temperature. |
| Product is an Oil and Does Not Solidify | - Presence of impurities that are depressing the melting point.- The product may be inherently low melting. | - Purify the product using column chromatography to remove impurities.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Difficulty in Removing By-products | - Urea by-products from Steglich esterification (e.g., DCU) can be difficult to remove.- Triphenylphosphine oxide from the Mitsunobu reaction can be challenging to separate from the product. | - For DCU, filter the reaction mixture before work-up. Sometimes, DCU can be precipitated by cooling the reaction mixture.- For triphenylphosphine oxide, purification is typically achieved by column chromatography. |
| Hydrolysis of the Ester During Work-up | - Washing with a strong aqueous base for an extended period. | - Use a milder base (e.g., saturated sodium bicarbonate solution) for washing and minimize the contact time.- Perform the work-up at a lower temperature (e.g., using an ice bath). |
Data Presentation
Table 1: Comparison of Synthesis Methods for Phenyl Esters
| Method | Typical Yield Range | Key Advantages | Key Disadvantages |
| Fischer Esterification | 40-60% | One-pot synthesis, inexpensive reagents. | Equilibrium reaction, often requires high temperatures, potential for side reactions.[1] |
| Acyl Chloride Method | 70-95% | High yield, irreversible reaction, milder conditions.[1] | Two-step process, requires handling of corrosive thionyl chloride or oxalyl chloride. |
| Steglich Esterification | 60-85% | Mild conditions, good for sensitive substrates. | Stoichiometric amounts of coupling agents needed, by-product removal can be difficult. |
| Mitsunobu Reaction | 70-95% | Very mild conditions, high yields.[3] | Expensive reagents, stoichiometric phosphine waste.[3] |
Experimental Protocols
Protocol 1: Synthesis of 5-bromofuran-2-carbonyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromofuran-2-carboxylic acid (1 equivalent).
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Add thionyl chloride (SOCl₂, 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
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Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude 5-bromofuran-2-carbonyl chloride is a yellow to brown liquid or low-melting solid and is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound (Acyl Chloride Method)
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Dissolve phenol (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 5-bromofuran-2-carbonyl chloride (1 equivalent) in the same dry solvent to the cooled phenol solution.
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Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water.
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Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound (Fischer Esterification)
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-bromofuran-2-carboxylic acid (1 equivalent), phenol (1.2 equivalents), and a suitable solvent such as toluene.
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Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).
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Heat the mixture to reflux and collect the water in the Dean-Stark trap.
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Continue heating until no more water is collected, indicating the reaction is complete (typically 8-24 hours).
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Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
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Wash the organic solution with water, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Phenyl 5-bromofuran-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Phenyl 5-bromofuran-2-carboxylate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate solvent system (eluent) for the purification?
A1: The ideal solvent system is determined by running preliminary Thin-Layer Chromatography (TLC) plates. The goal is to find a solvent mixture where the desired product, this compound, has an Rf value between 0.25 and 0.35. This provides the best balance for good separation and a reasonable elution time. A common starting point for aromatic esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
Q2: My product is not moving from the baseline on the TLC plate (Rf ≈ 0). What should I do?
A2: An Rf value near zero indicates the eluent is not polar enough to move the compound up the stationary phase. You need to increase the polarity of your solvent system. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture) and re-run the TLC until the desired Rf value is achieved.
Q3: My product runs with the solvent front on the TLC plate (Rf ≈ 1). What does this mean?
A3: An Rf value near one signifies that the eluent is too polar. Your compound is dissolving completely in the mobile phase and not interacting with the silica gel. To resolve this, decrease the polarity of your solvent system by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes).
Q4: How can I improve the separation between my product and a close-running impurity?
A4: If the difference in Rf values (ΔRf) is small, achieving good separation is challenging. First, try testing different solvent systems. For example, substituting dichloromethane for ethyl acetate might change the selectivity. If that fails, a finer-grade silica gel can improve resolution. Finally, employing a shallow gradient elution during column chromatography, where the solvent polarity is increased very slowly, can enhance the separation of compounds with similar polarities.
Q5: What are the likely impurities from the synthesis of this compound and how will they behave on the column?
A5: Common impurities include unreacted starting materials such as 5-bromofuran-2-carboxylic acid and phenol.
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5-bromofuran-2-carboxylic acid: This is highly polar and will stick strongly to the silica gel, eluting much later than the product or remaining at the top of the column.
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Phenol: Phenol is more polar than the target ester and will elute after the product.
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Dibrominated byproducts: If over-bromination occurred during the synthesis of the starting material, you might have dibrominated species which would be less polar and elute before your desired product[1].
Q6: My column is running very slowly. How can I fix this?
A6: A slow flow rate is typically caused by packing the column too tightly, using silica gel with a very fine particle size, or the column outlet becoming blocked. Applying gentle positive pressure with a pump or inert gas ("flash chromatography") is the standard method to accelerate elution[2]. Ensure your column's frit is not clogged with silica fines.
Q7: I see cracks or channels in my silica bed after packing. Is this a problem?
A7: Yes, cracks and channels are detrimental to separation. They provide a path for the solvent and sample to bypass the stationary phase, leading to poor or no separation. This is often caused by the silica bed running dry or by swelling/shrinking of the gel as the solvent polarity changes. The column must be repacked.
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
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Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.
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Development: Place the plate in a sealed chamber containing a prepared solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the spot.
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Visualization: After the solvent front nears the top of the plate, remove it and mark the front. Visualize the spots under a UV lamp (254 nm).
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Analysis: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). Adjust the solvent ratio until the product spot has an Rf of ~0.3.
Protocol 2: Column Chromatography Purification
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Column Preparation: Select a column of appropriate size. As a rule of thumb, use a 50:1 to 100:1 ratio of silica gel to crude sample weight. Pack the column using the chosen eluent (the "wet slurry" method is recommended to avoid cracks).
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Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a less polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
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Elution: Add the eluent to the column and begin collecting fractions. Apply positive pressure to maintain a steady flow rate (approximately 2 inches/minute solvent level drop)[2].
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Fraction Monitoring: Collect fractions of a consistent volume. Spot every few fractions on a TLC plate to track the elution of the product.
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Product Isolation: Once the TLC analysis shows which fractions contain the pure product, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Example TLC Analysis for Solvent System Selection
| Solvent System (Hexanes:Ethyl Acetate) | Rf of this compound (Product) | Rf of Phenol (Impurity) | Rf of 5-bromofuran-2-carboxylic acid (Impurity) | Assessment |
| 95:5 | 0.45 | 0.20 | 0.02 | Eluent slightly too polar. |
| 90:10 | 0.60 | 0.35 | 0.05 | Eluent too polar. |
| 97:3 | 0.30 | 0.10 | 0.00 | Optimal for separation. |
Table 2: Typical Column Chromatography Parameters
| Parameter | Value |
| Crude Sample Weight | 1.0 g |
| Silica Gel (230-400 mesh) | 75 g |
| Column Diameter | 4 cm |
| Eluent (Hexanes:Ethyl Acetate) | 97:3 |
| Total Eluent Volume | ~800 mL |
| Fraction Size | 15 mL |
| Typical Yield | 85-95% (depending on crude purity) |
Table 3: Troubleshooting Guide
| Issue | Observation (TLC of fractions) | Probable Cause | Recommended Action |
| No Separation | Product and impurities are in the same fractions. | Incorrect eluent polarity; column overloaded. | Re-optimize eluent with TLC. Repack and use less crude sample. |
| Product Elutes Too Quickly | Product is found in the first few fractions. | Eluent is too polar. | Reduce eluent polarity (increase non-polar component). |
| Product Elutes Too Slowly | A large volume of eluent is needed to elute the product. | Eluent is not polar enough. | Gradually increase eluent polarity (gradient elution). |
| Band Tailing | Spots on TLC are elongated or "streaky". | Sample is too concentrated; acidic/basic compound interaction. | Load a more dilute sample. Add 0.5% triethylamine or acetic acid to the eluent. |
| Overlapping Bands | Pure fractions cannot be isolated. | Poorly packed column; wrong eluent. | Repack column carefully. Try a different solvent system for better selectivity. |
Visualizations
References
Common side reactions in the synthesis of Phenyl 5-bromofuran-2-carboxylate
Technical Support Center: Synthesis of Phenyl 5-bromofuran-2-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield for this compound unexpectedly low?
A low yield is one of the most common issues and can stem from several factors:
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Incomplete Reaction: The direct esterification of phenols with carboxylic acids (Fischer esterification) is notoriously slow and requires harsh conditions.[1][2] The equilibrium may not favor product formation without efficient water removal.[3][4]
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Starting Material Instability: The starting material, 5-bromofuran-2-carboxylic acid, can be susceptible to degradation, particularly decarboxylation, under the high temperatures often required for Fischer esterification.[5][6]
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Side Reactions: The formation of various byproducts can consume starting materials and reduce the overall yield of the desired ester.
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Purification Losses: The product may be lost during workup and purification steps, especially if emulsions form during extraction or if the product is difficult to separate from closely related impurities.[7]
Q2: I'm observing a significant amount of a byproduct that lacks the carboxylate group. What is it likely to be?
This is a classic sign of decarboxylation. Furan-2-carboxylic acids are known to lose CO2 when heated, especially in the presence of an acid catalyst.[6][8] This reaction converts your starting material, 5-bromofuran-2-carboxylic acid, into 2-bromofuran, which is volatile and will not proceed to form the desired ester.
Q3: My final product is a dark, tar-like substance. What could have caused this?
The formation of dark, polymeric tars often indicates decomposition. Potential causes include:
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Excessively Harsh Conditions: Using highly concentrated acids (like sulfuric acid) or excessively high temperatures can lead to the degradation and polymerization of the furan ring or the phenolic starting material.[7][9]
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Furan Ring Opening: The furan ring is an electron-rich system that can be unstable under strongly acidic conditions, leading to ring-opening and subsequent polymerization reactions.[10]
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Polycondensation: Under certain conditions, phenolic compounds can undergo polycondensation, contributing to the formation of high-molecular-weight byproducts.[7]
Q4: How can I improve the reaction efficiency and minimize side products?
To circumvent the issues with direct Fischer esterification, it is highly recommended to use an activated form of the carboxylic acid.[1][9]
-
Convert to an Acyl Chloride: The most common and effective method is to convert 5-bromofuran-2-carboxylic acid to 5-bromo-2-furoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive and will readily react with phenol at lower temperatures, often in the presence of a mild base like pyridine to neutralize the HCl byproduct.[1][11]
-
Use a Coupling Agent: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can be used to facilitate the esterification under milder conditions, reducing the risk of thermal decomposition.[12]
Q5: What are the best practices for purifying the final product?
-
Aqueous Workup: After the reaction, a standard aqueous workup is typically performed. This may involve washing with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid, followed by washing with brine and drying the organic layer.
-
Column Chromatography: This is the most effective method for separating the desired ester from non-polar byproducts like 2-bromofuran and other impurities. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is generally suitable.[11]
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from an appropriate solvent system can be used to achieve high purity.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
Data Presentation
Table 1: Common Side Products and Their Characteristics
| Compound Name | Structure Description | Molecular Weight ( g/mol ) | Common Analytical Signature |
| 2-Bromofuran | The furan ring with a bromine at position 2 (decarboxylation product). | 146.97 | Absence of carbonyl/ester signals in IR/NMR. Presence of a characteristic furan proton pattern in ¹H NMR. |
| 5-Bromofuran-2-carboxylic acid | Unreacted starting material. | 190.98 | Soluble in aqueous base. Characteristic carboxylic acid proton (~10-12 ppm) in ¹H NMR. |
| Phenol | Unreacted starting material. | 94.11 | Acidic proton (~5-8 ppm) in ¹H NMR. Characteristic aromatic signals. |
| Water | Byproduct of esterification. | 18.02 | Can inhibit forward reaction if not removed. |
| Polymeric Tars | High molecular weight decomposition products. | Variable | Broad, unresolved signals in NMR. Insoluble, dark material. |
Table 2: Comparison of Synthetic Strategies
| Method | Reagents & Conditions | Pros | Cons & Common Side Reactions |
| Fischer Esterification | 5-Bromofuran-2-carboxylic acid, phenol, strong acid catalyst (e.g., H₂SO₄), heat (reflux).[3][4] | Atom economical, uses readily available reagents. | Very slow for phenols, requires high temperatures leading to decarboxylation and decomposition .[1][13] |
| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂2. Phenol, pyridine or Et₃N, mild temperature (0 °C to RT).[1][11] | High reactivity, fast reaction, high yields, mild conditions. | Requires an extra synthetic step; uses corrosive and moisture-sensitive reagents. |
| Carbodiimide Coupling | 5-Bromofuran-2-carboxylic acid, phenol, DCC or EDC, DMAP (cat.), RT.[12] | Very mild conditions, good for sensitive substrates. | Reagents are expensive; byproduct (DCU) removal can be difficult. |
Key Reaction Pathways
The following diagram illustrates the desired synthetic route to this compound and the most significant competing side reactions.
Caption: Primary reaction pathway and major competing side reactions.
Experimental Protocols
The recommended approach for this synthesis is the two-step acyl chloride route, which avoids the high temperatures that cause decarboxylation.
Protocol 1: Preparation of 5-Bromo-2-furoyl chloride
This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.[11]
Materials:
-
5-Bromofuran-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Anhydrous dichloromethane (DCM) or toluene as solvent
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromofuran-2-carboxylic acid and the anhydrous solvent.
-
Carefully add the catalytic amount of DMF.
-
Slowly add thionyl chloride to the suspension at room temperature. The reaction will evolve gas (SO₂ and HCl), so it must be performed in a well-ventilated fume hood with appropriate scrubbing.
-
Heat the reaction mixture to reflux (typically 40 °C for DCM or higher for toluene) and stir for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to ensure all excess SOCl₂ is removed as it can interfere with the next step. The resulting crude 5-bromo-2-furoyl chloride is often used directly in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol is based on standard procedures for the esterification of phenols with acyl chlorides.[1]
Materials:
-
Crude 5-bromo-2-furoyl chloride (from Protocol 1, ~1.0 eq)
-
Phenol (1.0 - 1.1 eq)
-
Anhydrous pyridine or triethylamine (1.2 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
Procedure:
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol and the anhydrous base (pyridine or triethylamine) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 5-bromo-2-furoyl chloride in a small amount of anhydrous solvent and add it dropwise to the cooled phenol solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a dilute HCl solution to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Decarboxylation [organic-chemistry.org]
- 6. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 7. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
Technical Support Center: Purification of Phenyl 5-bromofuran-2-carboxylate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Phenyl 5-bromofuran-2-carboxylate, ensuring you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities typically arise from unreacted starting materials or side-products. The most common impurities include:
-
5-Bromofuran-2-carboxylic acid: The acidic starting material.
-
Phenol: The alcohol starting material.
-
Degradation products: Furans can be sensitive to strong acid or heat, leading to the formation of colored, often polymeric, by-products.
-
Residual Solvents: Solvents from the reaction or initial workup (e.g., Dichloromethane, Toluene, THF).
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is the fastest method to assess purity.[1] Spot your crude material on a silica gel TLC plate and elute with a solvent system like Hexane:Ethyl Acetate (e.g., 8:2 v/v). An ideal crude product will show a major spot for your desired ester and minor spots for impurities. Multiple spots of high intensity indicate significant impurity.[1] Additionally, a melting point analysis can be informative; a pure compound will have a sharp melting point, whereas an impure sample will melt over a broad temperature range.
Q3: My product is a discolored oil, but it should be a solid. What went wrong?
A3: The product appearing as an oil or a deeply colored solid is a strong indication of significant impurities. These impurities disrupt the crystal lattice, preventing the formation of a solid.[2] This often means unreacted starting materials or polymeric byproducts are present in high quantities. It is highly recommended to proceed with flash column chromatography before attempting recrystallization.[2][3]
Q4: What is the best way to remove the acidic starting material, 5-bromofuran-2-carboxylic acid?
A4: An aqueous wash is highly effective. Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane). Wash this solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt, while your neutral ester product remains in the organic layer.
Troubleshooting Purification Failures
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Recrystallization attempt fails or gives a poor yield.
| Symptom | Possible Cause | Recommended Solution |
| Product "oils out" | The compound's melting point is lower than the boiling point of the solvent, or the compound is too impure. | Warm the solution to redissolve the oil, add a small amount of a "good" solvent (one the compound is highly soluble in) to keep it dissolved, and allow it to cool much more slowly. If this fails, the product must be purified by column chromatography first.[2][4] |
| No crystals form | Too much solvent was used, or the solution is supersaturated and needs a nucleation site. | Reduce the solvent volume by boiling some off or using a rotary evaporator.[2][4] Try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound to induce crystallization.[4] |
| Very low recovery | The compound has significant solubility in the cold solvent, or too much solvent was used. | Cool the flask in an ice bath to minimize solubility and maximize crystal formation. If the mother liquor is still rich in product (check by TLC), reduce the solvent volume and recrystallize the recovered material. |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | Add activated charcoal to the hot solution before the filtration step. The charcoal will adsorb colored impurities. Note: This may reduce overall yield. |
Problem 2: Poor separation during flash column chromatography.
| Symptom | Possible Cause | Recommended Solution |
| Product co-elutes with impurity | The eluent (solvent system) polarity is incorrect. | Optimize the eluent using TLC. Aim for a system where the desired product has an Rf value of approximately 0.3.[5] A lower polarity eluent (more hexane) will increase separation from less polar impurities, while a higher polarity eluent (more ethyl acetate) will help separate it from more polar impurities. |
| Streaking of spots on column/TLC | The compound is too polar for silica gel, the column is overloaded, or the sample was not loaded properly. | Ensure the sample is dissolved in a minimal amount of solvent for loading, preferably a non-polar solvent like dichloromethane or toluene.[6] Consider the "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.[7] If the compound is very polar, reverse-phase chromatography may be a better option.[7] |
| Compound won't elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent.[8] For instance, move from 10% ethyl acetate in hexane to 15%, then 20%. Avoid drastic changes in polarity as this can crack the silica bed and ruin the separation.[8] |
Purification Workflow and Logic
The following diagrams illustrate the general purification sequence and a troubleshooting decision-making process.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for selecting a primary purification method.
Key Experimental Protocols
Protocol 1: Recrystallization
This protocol is ideal for purifying a crude product that is already substantially pure and crystalline.
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but very soluble when hot. Ethanol, or a mixture of ethyl acetate and hexane, are good starting points.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This is the method of choice for purifying oily products or complex mixtures with multiple components.[8]
-
Eluent Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation of your product from its impurities. The target Rf for the product should be ~0.3.[5]
-
Column Packing:
-
Plug a glass column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Fill the column with silica gel slurried in the initial, least polar eluent.
-
Allow the silica to settle into a uniform bed, draining excess solvent until the level is just above the silica.
-
Add another layer of sand on top to protect the silica bed.[8]
-
-
Sample Loading:
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through the silica at a steady rate.[10]
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis & Collection:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[5]
-
Combine the pure fractions into a round-bottom flask.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. How to set up and run a flash chromatography column. [reachdevices.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Phenyl 5-bromofuran-2-carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Phenyl 5-bromofuran-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My reaction has a very low or no yield of the desired phenyl ester. What are the most common causes?
A low yield is the most frequently encountered issue. The primary causes include:
-
Presence of Moisture: The key intermediate, 5-bromofuran-2-carbonyl chloride, is highly reactive towards water.[1] Any moisture in the glassware, solvents, or even the phenol starting material will hydrolyze the acyl chloride back to the corresponding carboxylic acid, halting the esterification.
-
Inadequate Base: In the acyl chloride method, a base such as pyridine is crucial to neutralize the hydrochloric acid (HCl) byproduct.[2][3] Without a sufficient amount of base, the accumulating acid can protonate the phenol, reducing its nucleophilicity and slowing or stopping the reaction.
-
Poor Quality of Acyl Chloride: If the initial conversion of 5-bromofuran-2-carboxylic acid to the acyl chloride (using reagents like thionyl chloride) is incomplete, there will be less electrophile available for the reaction with phenol.
-
Furan Ring Instability: Furan rings can be sensitive to strongly acidic conditions or high temperatures, which may lead to decomposition and the formation of polymeric byproducts.[4]
-
Choice of Synthetic Route: Direct esterification of 5-bromofuran-2-carboxylic acid with phenol (Fischer esterification) is often very slow and low-yielding because phenols are less reactive nucleophiles than alcohols in this type of reaction.[5][6]
Q2: My reaction mixture turned dark brown or black, and I isolated a tar-like substance. What happened and how can I prevent it?
The formation of dark, insoluble tars is a common sign of furan ring decomposition or polymerization.[4] Furan and its derivatives can polymerize under acidic conditions. This is particularly problematic if the HCl generated during the acyl chloride reaction is not effectively neutralized by a base.
Prevention Strategies:
-
Ensure the dropwise addition of the acyl chloride to the solution of phenol and pyridine to maintain control over the reaction exotherm.
-
Use a sufficient excess of a non-nucleophilic base like pyridine.
-
Maintain the recommended reaction temperature and avoid unnecessary heating.
-
Choose the acyl chloride route over acid-catalyzed methods to avoid strong mineral acids.
Q3: My purified product is contaminated with unreacted 5-bromofuran-2-carboxylic acid. How can I improve the reaction and purification?
This contamination indicates either an incomplete reaction or hydrolysis of the acyl chloride intermediate.
-
Improving the Reaction: Ensure all reagents are anhydrous and that at least a stoichiometric equivalent of base (relative to the acyl chloride) is used. Driving the reaction to completion with a slight excess (1.1-1.2 equivalents) of the acyl chloride can be beneficial.
-
Improving Purification: During the work-up, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the acidic carboxylic acid, converting it to its carboxylate salt, which will move into the aqueous layer, effectively separating it from the neutral ester product in the organic layer.
Q4: Which is the recommended synthetic route: Fischer Esterification or the Acyl Chloride method?
For synthesizing an ester from a phenol, the acyl chloride method is strongly recommended . Phenols are poor nucleophiles and do not react efficiently with carboxylic acids under standard Fischer esterification conditions.[5][6] The reaction between a highly reactive acyl chloride and a phenol is much faster and essentially irreversible, leading to significantly higher yields.[1][2]
Q5: What is the specific role of pyridine in the acyl chloride method?
Pyridine serves two critical functions:
-
Acid Scavenger: It acts as a base to neutralize the HCl gas produced during the reaction.[2] This prevents the buildup of acid that would otherwise protonate and deactivate the phenol nucleophile.
-
Reaction Catalyst (potential): While its primary role is as an acid scavenger, pyridine can also act as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive acylpyridinium salt intermediate, which is then more readily attacked by the phenol.
Troubleshooting Guides
Guide 1: Low or No Product Yield
| Symptom | Possible Cause | Recommended Action |
| Reaction fails to proceed; only starting materials are recovered. | Moisture Contamination: Acyl chloride was hydrolyzed.[1] | Thoroughly dry all glassware in an oven. Use anhydrous solvents. Ensure phenol is dry. |
| Insufficient Base: HCl byproduct is inhibiting the reaction.[3] | Use at least 1.1 equivalents of pyridine or another suitable base. | |
| Low Reactivity: Using Fischer esterification method with phenol.[5] | Switch to the acyl chloride synthesis route. | |
| Reaction is sluggish and gives a low yield. | Poor Quality Acyl Chloride: Incomplete conversion from the carboxylic acid. | Ensure the reaction with thionyl chloride or oxalyl chloride goes to completion. Purify the acyl chloride by distillation if necessary. |
| Low Reaction Temperature: Insufficient energy for the reaction to proceed at a reasonable rate. | Allow the reaction to warm to room temperature or gently heat as specified in the protocol after the initial addition. |
Guide 2: Product Purity Issues
| Symptom | Possible Cause | Recommended Action |
| Final product contains 5-bromofuran-2-carboxylic acid. | Incomplete Reaction: Not all phenol has reacted. | Use a slight excess of the acyl chloride (1.1 eq). Increase reaction time. |
| Hydrolysis during Work-up: The unreacted acyl chloride hydrolyzed back to the acid. | Quench the reaction carefully with water or ice, then immediately proceed to the basic wash. | |
| Ineffective Purification: Acidic starting material was not removed. | During work-up, wash the crude product solution with saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) to remove acidic impurities. | |
| Final product is dark or oily. | Furan Polymerization: Reaction conditions were too harsh (acidic or high temperature).[4] | Ensure adequate base is present. Maintain temperature control. Purify the product using column chromatography on silica gel. |
| Multiple spots on TLC plate that are not starting materials. | Side Reactions: Possible side reactions due to impurities or incorrect stoichiometry. | Verify the purity of starting materials. Carefully control the stoichiometry of reagents. Use column chromatography to isolate the desired product. |
Data Summary
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Acyl Chloride Method | Fischer Esterification |
| Reagents | 5-bromofuran-2-carbonyl chloride, Phenol, Pyridine | 5-bromofuran-2-carboxylic acid, Phenol, Strong Acid Catalyst (e.g., H₂SO₄) |
| Reaction Type | Nucleophilic Acyl Substitution | Acid-Catalyzed Esterification (Equilibrium) |
| Typical Conditions | Anhydrous solvent (DCM, THF), 0°C to Room Temp | High temperature, Removal of water byproduct |
| Typical Yield | Good to Excellent | Very Poor to None |
| Pros | High yield, Irreversible, Fast reaction | Fewer steps (if starting from acid), Cheaper reagents |
| Cons | Requires an extra step to make the acyl chloride, Moisture sensitive | Equilibrium reaction, Low reactivity with phenols[5], Risk of furan decomposition[4] |
Key Experimental Protocols
Protocol 1: Preparation of 5-bromofuran-2-carbonyl chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas).
-
Reagents: To the flask, add 5-bromofuran-2-carboxylic acid (1.0 eq). Add thionyl chloride (SOCl₂) (2-3 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[7]
-
Reaction: Gently heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The solid carboxylic acid should dissolve as it converts to the liquid acyl chloride.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping). The resulting crude 5-bromofuran-2-carbonyl chloride is often used directly in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Setup: Under an inert atmosphere (nitrogen or argon), add phenol (1.0 eq) and anhydrous pyridine (1.5 eq) to a flask containing an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.
-
Addition: Dissolve the crude 5-bromofuran-2-carbonyl chloride (1.1 eq) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirring phenol/pyridine mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Dilute with more DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
Caption: Key chemical transformations and a common side reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Acid Halides to Esters: Alcoholysis [jove.com]
- 3. youtube.com [youtube.com]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]
Phenyl 5-bromofuran-2-carboxylate stability and degradation issues
Disclaimer: Specific stability and degradation data for Phenyl 5-bromofuran-2-carboxylate is limited in publicly available literature. The following information is based on the chemical properties of its core functional groups (phenyl ester, brominated furan ring) and general principles of organic chemistry. It is intended to guide researchers in designing and interpreting their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and light exposure. The ester linkage is susceptible to hydrolysis, especially under basic or acidic conditions. The furan ring and the carbon-bromine bond may be sensitive to photodegradation.
Q2: What are the likely degradation products of this compound?
A2: The most probable degradation pathway is the hydrolysis of the ester bond, which would yield 5-bromofuran-2-carboxylic acid and phenol. Under photolytic stress, debromination or polymerization of the furan moiety could occur.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, the compound should be stored in a cool, dark, and dry place.[1][2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation. For solutions, use of aprotic solvents and protection from light is advisable.
Q4: Is this compound sensitive to oxidation?
A4: Furan rings can be susceptible to oxidation. While specific data is unavailable for this compound, it is a good practice to handle it under an inert atmosphere and avoid contact with strong oxidizing agents.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over time in solid state. | 1. Hydrolysis: Exposure to atmospheric moisture. 2. Photodegradation: Exposure to light. 3. Thermal Degradation: Storage at elevated temperatures. | 1. Store the compound in a desiccator. 2. Store in an amber vial or protect from light. 3. Store at recommended low temperatures (e.g., 2-8°C).[1][2] |
| Rapid degradation of the compound in an aqueous solution. | Hydrolysis: The ester bond is likely being cleaved. | 1. Adjust the pH of the solution to be near neutral (pH 6-7). 2. Use buffered solutions for experiments. 3. If possible, use aprotic organic solvents for sample preparation and storage. |
| Appearance of new peaks in HPLC chromatogram after sample preparation. | Degradation: The compound is degrading in the sample matrix or under the analytical conditions. | 1. Identify the degradation products (e.g., via LC-MS). The expected primary degradation products are phenol and 5-bromofuran-2-carboxylic acid. 2. Evaluate the stability of the compound in the chosen solvent. 3. Minimize the time between sample preparation and analysis. |
| Discoloration of the compound (e.g., turning yellow or brown). | Photodegradation or Oxidation: Formation of colored impurities due to light exposure or reaction with oxygen. | 1. Handle the compound under low-light conditions (e.g., in a fume hood with the sash down). 2. Store in amber vials. 3. Purge solutions with an inert gas. |
Quantitative Data on Stability
As specific experimental data for this compound is not available, the following tables are provided as templates for researchers to populate with their own data from stability studies.
Table 1: pH-Dependent Hydrolysis of this compound at 25°C
| pH | Buffer System | Time (hours) | % this compound Remaining | % 5-bromofuran-2-carboxylic acid formed |
| 2.0 | 0.1 M HCl | 0 | 100 | 0 |
| 24 | ||||
| 48 | ||||
| 7.0 | Phosphate Buffer | 0 | 100 | 0 |
| 24 | ||||
| 48 | ||||
| 9.0 | Borate Buffer | 0 | 100 | 0 |
| 24 | ||||
| 48 |
Table 2: Thermal and Photolytic Degradation of Solid this compound
| Condition | Duration | % this compound Remaining | Observations |
| 40°C | 7 days | No change in appearance | |
| 60°C | 7 days | Slight discoloration | |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Noticeable discoloration | |
| Photolytic with UV (ICH Q1B) | 200 watt hours/m² | Significant discoloration |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
Use LC-MS to identify the mass of the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of polar and non-polar compounds. A suggested starting gradient is:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Detection: Use a UV detector. The wavelength of maximum absorbance for this compound should be determined by scanning a solution of the pure compound (a starting point could be around 254 nm).
-
Method Validation: The method should be validated for specificity by analyzing the stressed samples from the forced degradation study. The peak for the parent compound should be pure and well-separated from any degradation product peaks.
Visualizations
Caption: Proposed hydrolytic degradation pathway.
Caption: Experimental workflow for forced degradation.
Caption: Troubleshooting logic for instability issues.
References
Technical Support Center: Synthesis of Phenyl 5-bromofuran-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phenyl 5-bromofuran-2-carboxylate. It focuses on alternative catalytic methods to aid in reaction optimization and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The synthesis of this compound and its analogs is typically achieved through a multi-step process that involves the formation of the 5-bromofuran-2-carboxylic acid core followed by esterification. The key catalytic steps can involve:
-
Palladium-catalyzed reactions: These are widely used for both the initial functionalization of the furan ring and for the final esterification or cross-coupling reactions.
-
Copper-catalyzed reactions: Copper catalysts are a cost-effective alternative to palladium for C-O bond formation in the esterification step.
-
Nickel-catalyzed cross-coupling: Nickel catalysts are gaining attention for the formation of C-C and C-heteroatom bonds in furan chemistry.
-
Enzyme-catalyzed esterification: Lipases offer a green and highly selective method for the esterification of 5-bromofuran-2-carboxylic acid with phenol.
Q2: How do I choose the best catalyst for my synthesis?
A2: The choice of catalyst depends on several factors including cost, desired reaction conditions (e.g., temperature, solvent), substrate scope, and tolerance to functional groups. Palladium catalysts are very versatile but can be expensive. Copper catalysts are more economical for C-O bond formation. Nickel catalysts are a good alternative for cross-coupling reactions. Enzymatic catalysis is ideal for mild conditions and high selectivity, especially when dealing with sensitive functional groups.
Q3: What are the key reaction parameters to optimize for a successful synthesis?
A3: Key parameters to optimize include:
-
Catalyst loading: Typically ranges from 1-10 mol%.
-
Ligand: The choice of ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle.
-
Base: The type and amount of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent should be chosen based on the solubility of the reactants and its compatibility with the catalyst system.
-
Temperature: Reaction temperatures can range from room temperature to over 100 °C.
-
Reaction time: This should be monitored by techniques like TLC or GC-MS to determine the point of maximum conversion.
Troubleshooting Guides
Palladium-Catalyzed Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base or solvent. 4. Reaction temperature is too low. | 1. Use a fresh batch of palladium catalyst. 2. Screen different phosphine or N-heterocyclic carbene (NHC) ligands. 3. Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). 4. Gradually increase the reaction temperature. |
| Formation of side products (e.g., homocoupling) | 1. Catalyst decomposition. 2. Incorrect reaction conditions. | 1. Use a more stable ligand. 2. Lower the reaction temperature and optimize the catalyst loading. |
| Incomplete conversion | 1. Insufficient reaction time. 2. Catalyst deactivation. | 1. Extend the reaction time and monitor by TLC/GC-MS. 2. Add a fresh portion of the catalyst. |
Copper-Catalyzed Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired ester | 1. Inactive copper catalyst. 2. Inappropriate ligand. 3. Poor quality of the base. 4. Reaction temperature is not optimal. | 1. Use a fresh source of Cu(I) salt (e.g., CuI, CuBr). 2. Screen ligands such as 1,10-phenanthroline or DMEDA. 3. Use a freshly ground, dry base (e.g., K₂CO₃, K₃PO₄). 4. Optimize the reaction temperature. |
| Formation of phenol homocoupling products | 1. High catalyst loading. 2. Presence of oxygen. | 1. Reduce the amount of copper catalyst. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction is sluggish or does not go to completion | 1. Catalyst poisoning. 2. Insufficient mixing. | 1. Ensure all reagents and solvents are pure and dry. 2. Use vigorous stirring, especially for heterogeneous mixtures. |
Nickel-Catalyzed Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low product yield | 1. Inactive nickel catalyst. 2. Ligand is not suitable. 3. Grignard reagent decomposition. | 1. Use a freshly prepared or purchased nickel catalyst. 2. Screen different phosphine or NHC ligands. 3. Use fresh, high-quality Grignard reagent and ensure anhydrous conditions. |
| Formation of reduced (dehalogenated) starting material | 1. Presence of water or protic impurities. 2. β-hydride elimination. | 1. Use anhydrous solvents and reagents. 2. Choose a ligand that promotes reductive elimination over β-hydride elimination. |
Enzyme-Catalyzed Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low conversion to the ester | 1. Low enzyme activity. 2. Unfavorable reaction equilibrium. 3. Inappropriate solvent. 4. pH of the medium is not optimal. | 1. Use a fresh batch of lipase. 2. Remove water from the reaction medium (e.g., using molecular sieves). 3. Screen different organic solvents or use a solvent-free system.[1] 4. Adjust the pH of the reaction medium if using an aqueous buffer. |
| Slow reaction rate | 1. Insufficient enzyme concentration. 2. Low reaction temperature. 3. Poor substrate solubility. | 1. Increase the amount of lipase. 2. Optimize the reaction temperature (typically 30-60 °C for lipases).[1] 3. Choose a solvent in which both substrates are soluble. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for different catalytic approaches to synthesize furan-2-carboxylates and related compounds. Note that specific conditions for this compound may require further optimization.
| Catalyst System | Catalyst Loading (mol%) | Ligand (if applicable) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium | ||||||||
| PdCl₂(CH₃CN)₂ | 1 | - | K₂CO₃ | Dioxane | 80 | 12 | up to 94 | [2] |
| Pd(OAc)₂ | 5 | XantPhos | Et₃N | DMF | 80-110 | 12 | up to 88 | [3][4] |
| Copper | ||||||||
| CuBr | 10 | - | - | Methanol | RT | 1-2 | up to 83 | [5] |
| CuI | 10 | DMEDA | - | - | 70 | 20 | 59 | [6] |
| Nickel | ||||||||
| Ni(cod)₂ | 5-20 | PCy₃ | K₂CO₃/K₃PO₄ | Toluene/H₂O | RT | 13 | 65-98 | [7] |
| NiCl₂(PPh₃)(IPr) | 5 | - | - | THF | RT | 1-3 | up to 99 | [8] |
| Enzyme | ||||||||
| Lipase (CALB) | by weight | - | - | tert-butyl methyl ether | 37 | 48 | 50-80 | [9] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Synthesis of Aryl Furan-2-carboxylates
An oven-dried sealed tube containing a stirring bar is charged with Pd(OAc)₂ (5 mol%) and a suitable phosphine ligand (e.g., XantPhos, 5 mol%). The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Anhydrous solvent (e.g., DMF, 2 mL), 5-bromofuran-2-carboxylic acid (1 equiv.), the corresponding aryl halide or phenol (2 equiv.), and a base (e.g., Et₃N, 2 equiv.) are then added under the inert atmosphere. The sealed tube is placed in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stirred for the specified time (e.g., 12 h). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[3]
General Procedure for Copper-Catalyzed Synthesis of Aryl Furan-2-carboxylates
To a reaction vessel, add Cu(I) salt (e.g., CuBr, 10 mol%), 5-bromofuran-2-carboxylic acid (1 equiv.), phenol (1.5 equiv.), a base (e.g., K₂CO₃, 2 equiv.), and a solvent (e.g., methanol or DMF). If a ligand is used (e.g., 1,10-phenanthroline), it is added at this stage (20 mol%). The mixture is stirred at room temperature or heated to the desired temperature under an inert atmosphere for the required time. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5]
General Procedure for Enzyme-Catalyzed Esterification
In a flask, 5-bromofuran-2-carboxylic acid (1 equiv.) and phenol (1-2 equiv.) are dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether). The lipase (e.g., Candida antarctica lipase B, CALB, by weight) is added to the mixture. The reaction is stirred at a controlled temperature (e.g., 37 °C) on a rotary shaker for a specified time (e.g., 48 h). The progress of the reaction can be monitored by GC or HPLC. After the reaction, the enzyme is filtered off, and the solvent is removed under reduced pressure. The resulting crude ester is purified by column chromatography.[9]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Substituted Lactone/Ester-Containing Furan Library by the Palladium-Catalyzed Carbonylation of Hydroxyl-Substituted 3-Iodofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed C-O Bond Formation: An Efficient One-Pot Highly Regioselective Synthesis of Furans from (2-Furyl)Carbene Complexes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 8. Nickel-NHC-Catalyzed Cross-Coupling of 2-Methylsulfanylbenzofurans with Alkyl Grignard Reagents [organic-chemistry.org]
- 9. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Phenyl 5-bromofuran-2-carboxylate
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the recrystallization of Phenyl 5-bromofuran-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the chosen solvent, even at boiling point.
-
Possible Cause: The solvent is not appropriate for this compound. Aromatic esters are typically soluble in moderately polar to nonpolar organic solvents.
-
Solution:
-
Solvent Selection: Consult the solvent selection table below. Good starting points for aromatic compounds include ethanol, methanol, ethyl acetate, toluene, or a mixed solvent system.
-
Increase Solvent Volume: Add a small amount of additional hot solvent. Be cautious not to add too much, as this will reduce your final yield.[1][2]
-
Hot Filtration: If a small amount of solid remains, it may be an insoluble impurity. Perform a hot filtration to remove it before allowing the solution to cool.[1][3]
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, likely due to using too much solvent.[1][2]
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution.
-
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[2]
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Cooling: Ensure the solution is cooled slowly to room temperature first, then in an ice bath to maximize crystal formation.[1][3]
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present, depressing the melting point.[2] "Oiling out" occurs when the solid melts before it dissolves.[2]
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent to lower the saturation point and prevent the compound from coming out of solution at a high temperature.
-
Lower the Cooling Temperature: Use a solvent with a lower boiling point.
-
Use a Mixed Solvent System: Dissolve the compound in a "good" solvent at a high temperature, then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common pairs include ethanol-water or toluene-hexane.[3][4]
-
Issue 4: The recovered crystals are discolored or appear impure.
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution:
-
Activated Charcoal: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[2]
-
Hot Filtration: Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can reduce your yield by adsorbing your product.[2]
-
Issue 5: The final yield is very low.
-
Possible Cause: Several factors can contribute to low yield.
-
Solution:
-
Avoid Excess Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.[2][4]
-
Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[3][4]
-
Minimize Transfer Loss: Be meticulous during transfers between flasks and during filtration.
-
Check the Mother Liquor: After filtration, evaporate a small amount of the remaining solution (mother liquor) to see if a significant amount of solid remains. If so, it indicates that too much solvent was used or the solution was not cooled sufficiently.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
While a specific solvent for this exact compound is not readily published, a good starting point is to test a range of solvents. Based on its structure (an aromatic ester), solvents like ethanol, methanol, ethyl acetate, or toluene are likely candidates. A mixed solvent system, such as ethanol/water, can also be effective.[3][4] It is recommended to perform small-scale solubility tests first.
Q2: How do I perform a small-scale solubility test?
Place a few milligrams of your crude compound in a small test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]
Q3: My crystals formed too quickly. Is this a problem?
Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[2] Ideal crystallization involves slow cooling to allow for the formation of large, pure crystals.[1] If crystallization occurs too quickly, try reheating the solution and adding a small amount of extra solvent to slow down the process upon cooling.[2]
Q4: How can I be sure my recrystallization was successful?
A successful recrystallization should result in crystals that appear more uniform and have a sharper melting point range compared to the crude material.[1] Visual inspection for shiny, well-formed crystals is a good initial indicator.[1]
Q5: What are the general characteristics of furan derivatives during crystallization?
Heterocyclic compounds like furan derivatives generally crystallize well.[5] However, their solubility can be limited in some common solvents, which may require careful selection of the recrystallization solvent or the use of mixed solvent systems.[6]
Quantitative Data Summary
Since specific quantitative data for this compound is not available, this table provides a general guide for solvent selection based on the principles of recrystallization.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Aromatic Esters | Notes |
| Water | High | 100 | Poor | This compound is expected to have low water solubility.[7] Can be used as an anti-solvent in a mixed system. |
| Methanol | High | 65 | Good | A study on a similar 5-bromofuran derivative used a methanol/water mixture. |
| Ethanol | High | 78 | Good | A common and effective solvent for many organic solids. |
| Ethyl Acetate | Medium | 77 | Good | Often a good choice for esters due to similar intermolecular forces. |
| Toluene | Low | 111 | Good | Effective for aromatic compounds, but its high boiling point may increase the risk of oiling out. |
| Hexane | Low | 69 | Poor | Can be used as an anti-solvent with a more polar solvent like toluene or ethyl acetate. |
Experimental Protocol: General Recrystallization of this compound
This protocol is a general guideline. The specific solvent and volumes should be optimized based on small-scale trials.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or mixed-solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, perform a hot filtration using a pre-heated funnel and flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance.[1] Slow cooling is crucial for forming pure crystals.[2]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualization
Caption: Troubleshooting workflow for this compound recrystallization.
References
Technical Support Center: Phenyl 5-bromofuran-2-carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Phenyl 5-bromofuran-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and effective methods involve a two-step process: first, the bromination of 2-furoic acid to yield 5-bromofuran-2-carboxylic acid, followed by the esterification of this intermediate with phenol. For the esterification step, three main routes are recommended due to the lower reactivity of phenols compared to aliphatic alcohols:
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Acyl Chloride Formation followed by Esterification: This is a highly reliable method where the carboxylic acid is first converted to the more reactive 5-bromofuran-2-carbonyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with phenol to form the desired ester.[1][2][3]
-
Steglich Esterification: This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). It is a mild and efficient method suitable for phenols.[4][5][6][7]
-
Mitsunobu Reaction: This reaction employs triphenylphosphine (PPh₃) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate the direct esterification of the carboxylic acid with phenol.[8][9][10][11]
Q2: Why is direct Fischer esterification of 5-bromofuran-2-carboxylic acid with phenol generally not recommended?
A2: Phenols are significantly less nucleophilic than aliphatic alcohols, making the acid-catalyzed Fischer esterification with carboxylic acids very slow and inefficient.[2][3] To achieve reasonable reaction rates and yields, the carboxylic acid needs to be activated, for instance, by converting it into an acyl chloride or by using coupling agents as in the Steglich or Mitsunobu reactions.
Q3: What are the key safety precautions to take during the synthesis?
A3:
-
Thionyl chloride (SOCl₂) and oxalyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, goggles, lab coat) is essential. These reactions release toxic gases (SO₂ and HCl or CO, CO₂, and HCl respectively), which must be neutralized with a scrubbing system.
-
Bromine is highly toxic, corrosive, and volatile. It should be handled with extreme care in a fume hood.
-
Carbodiimides (DCC, EDC) are potent allergens. Avoid inhalation of the powder and skin contact.
-
Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are flammable and/or toxic. Use them in a well-ventilated area and away from ignition sources.
Q4: How can I purify the final product, this compound?
A4: The primary method for purification is flash column chromatography on silica gel.[1][12] A typical eluent system would be a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate. The exact ratio will depend on the polarity of any impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guides
Problem 1: Low or No Yield of 5-bromofuran-2-carboxylic acid (Intermediate)
| Symptom | Possible Cause | Suggested Solution |
| Starting material (2-furoic acid) remains | Reaction temperature too low or reaction time too short. | Ensure the reaction temperature is maintained at 45-50°C for the full 24 hours as per the protocol.[1] |
| Inactive bromine. | Use a fresh bottle of bromine. Ensure it has been stored correctly, protected from light. | |
| Formation of poly-brominated products | Furan rings are susceptible to polyhalogenation.[9] | Add the bromine slowly and ensure the temperature does not exceed the recommended range. Using a milder brominating agent like N-bromosuccinimide (NBS) could also be an alternative. |
| Dark, tarry reaction mixture | Furan ring decomposition under acidic conditions. | Ensure no strong acids are present. The reaction with bromine generates HBr, which can contribute to degradation over long reaction times. Work-up the reaction as soon as it is complete. |
Problem 2: Low or No Yield of this compound (Final Product)
| Symptom | Possible Cause | Suggested Solution |
| Only starting materials (5-bromofuran-2-carboxylic acid and phenol) are present | (Acyl Chloride Route): Incomplete conversion to acyl chloride. | Ensure the thionyl chloride is fresh and used in excess. Reflux for an adequate amount of time (e.g., 2-3 hours) to ensure full conversion. |
| (Steglich Route): Inactive coupling agents or insufficient catalyst. | Use fresh DCC/EDC and DMAP. Ensure anhydrous conditions, as water will hydrolyze the O-acylisourea intermediate. | |
| (Mitsunobu Route): Reagents added in the wrong order. | The correct order of addition is crucial. Typically, the carboxylic acid, phenol, and PPh₃ are mixed before the dropwise addition of DEAD/DIAD at a low temperature (0°C).[8] | |
| Formation of N-acylurea byproduct (in Steglich esterification) | The O-acylisourea intermediate has rearranged. This is a known side reaction.[5] | Ensure the reaction is run with the recommended catalytic amount of DMAP, which accelerates the desired ester formation over the rearrangement.[5][7] |
| Formation of triphenylphosphine oxide is observed, but no product (in Mitsunobu reaction) | The nucleophile (phenol) is not sufficiently acidic to be deprotonated by the intermediate. | While phenols are generally acidic enough, using a non-polar, aprotic solvent like THF is recommended. Ensure the phenol is of good quality. |
| Product is contaminated with dicyclohexylurea (DCU) (in Steglich esterification with DCC) | Incomplete removal of the urea byproduct. | DCU is poorly soluble in many organic solvents. After the reaction, filter the mixture thoroughly. Sometimes, precipitating the DCU by cooling the reaction mixture or concentrating it and adding a non-polar solvent can help before filtration. |
Experimental Protocols
Protocol 1: Synthesis of 5-bromofuran-2-carboxylic acid
This protocol is adapted from a literature procedure.[1]
-
Dissolve 2-furancarboxylic acid (14.0 g) in carbon tetrachloride (CCl₄, 60 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add bromine (Br₂, 8 mL) dropwise to the solution.
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Heat the reaction mixture and stir at 45–50 °C for 24 hours.
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After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be recrystallized from boiling water to yield pure 5-bromofuran-2-carboxylic acid.
Protocol 2: Synthesis of this compound via the Acyl Chloride Route
This is a generalized protocol based on standard organic chemistry methods for esterifying phenols.[1][13]
-
In a fume hood, place 5-bromofuran-2-carboxylic acid (1.0 eq) in a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂).
-
Add thionyl chloride (SOCl₂, 2-3 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Gently reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 5-bromofuran-2-carbonyl chloride is typically used directly in the next step.
-
Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve phenol (1.1 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in the same anhydrous solvent.
-
Cool the phenol solution to 0°C in an ice bath.
-
Slowly add the acyl chloride solution dropwise to the phenol solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Condition Optimization (Illustrative)
Optimizing the esterification step is critical for maximizing yield and purity. The following table provides an illustrative summary of how different parameters could be varied for the acyl chloride route.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | DCM | 0 to RT | 16 | e.g., 75 |
| 2 | Triethylamine | DCM | 0 to RT | 16 | e.g., 80 |
| 3 | Pyridine | THF | 0 to RT | 16 | e.g., 72 |
| 4 | Triethylamine | Toluene | RT | 12 | e.g., 85 |
| 5 | Triethylamine | Toluene | 50 | 6 | e.g., 90 |
Note: This table is a hypothetical example for illustrative purposes. Actual results will vary and should be determined experimentally.
Visualized Workflows and Logic
Caption: General workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the esterification step.
References
- 1. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
Validation & Comparative
Validating the Structure of Phenyl 5-bromofuran-2-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural validation of novel compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical techniques used to validate the structure of Phenyl 5-bromofuran-2-carboxylate and its alternatives. Due to the limited availability of direct experimental data for this compound, this guide will utilize its close structural analog, Methyl 5-bromofuran-2-carboxylate, as the primary example. This substitution allows for a thorough examination of the validation methodologies applicable to this class of compounds.
The guide will also draw comparisons with Ethyl 5-bromofuran-2-carboxylate and the parent compound, Furan-2-carboxylic acid, to highlight the influence of different ester groups and the bromine substituent on the analytical data.
Structural Validation Workflow
The structural elucidation of a novel compound like this compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity and purity.
Caption: A typical workflow for the synthesis and structural validation of an organic compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Methyl 5-bromofuran-2-carboxylate and its comparators. This data is essential for identifying the characteristic signals of the 5-bromofuran-2-carboxylate core and understanding the impact of the ester group.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H3 (d) | H4 (d) | -OCH₃ (s) | -OCH₂CH₃ (q) | -OCH₂CH₃ (t) |
| Methyl 5-bromofuran-2-carboxylate | ~7.2-7.3 | ~6.5-6.6 | ~3.9 | - | - |
| Ethyl 5-bromofuran-2-carboxylate | ~7.2-7.3 | ~6.5-6.6 | - | ~4.4 | ~1.4 |
| Furan-2-carboxylic acid | ~7.4 | ~6.6 | - | - | - |
Note: 'd' denotes a doublet, 'q' a quartet, 't' a triplet, and 's' a singlet. Chemical shifts are approximate and can vary based on the solvent and instrument.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C2 (C=O) | C5 (-Br) | C3 | C4 | -OCH₃ | -OCH₂CH₃ |
| Methyl 5-bromofuran-2-carboxylate | ~158 | ~125 | ~122 | ~115 | ~52 | - |
| Ethyl 5-bromofuran-2-carboxylate | ~158 | ~125 | ~122 | ~115 | - | ~62, ~14 |
| Furan-2-carboxylic acid | ~163 | ~148 | ~121 | ~113 | - | - |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Methyl 5-bromofuran-2-carboxylate | 204/206 (due to Br isotopes) | [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| Ethyl 5-bromofuran-2-carboxylate | 218/220 (due to Br isotopes) | [M-OCH₂CH₃]⁺, [M-COOCH₂CH₃]⁺ |
| Furan-2-carboxylic acid | 112 | [M-OH]⁺, [M-COOH]⁺ |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for obtaining high-quality, reproducible data.
Synthesis of Methyl 5-bromofuran-2-carboxylate
This protocol is adapted from established methods for the esterification of carboxylic acids and the bromination of furan rings.[1]
Caption: A simplified workflow for the synthesis of Methyl 5-bromofuran-2-carboxylate.
Procedure:
-
To a solution of 5-bromo-2-furoic acid (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 5-bromofuran-2-carboxylate.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
Mass Spectrometry
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI)
Sample Preparation (EI):
-
Introduce a small amount of the solid or a concentrated solution in a volatile solvent directly into the ion source.
Sample Preparation (ESI):
-
Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
Instrument Parameters (Typical):
-
Ionization Energy (EI): 70 eV
-
Mass Range: 50-500 m/z
-
Scan Speed: 1-2 scans/second
Structural Interpretation and Comparison
The combination of NMR and MS data provides a robust validation of the chemical structure.
-
¹H NMR: The two doublets in the aromatic region are characteristic of the furan ring protons. The chemical shift and coupling constants confirm their relative positions. The singlet for the methyl ester or the quartet and triplet for the ethyl ester clearly identify the ester group.
-
¹³C NMR: The number of signals corresponds to the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the carbon bearing the bromine, and the furan ring carbons are all in their expected regions.
-
Mass Spectrometry: The molecular ion peak confirms the molecular weight of the compound. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) is a definitive indicator of its presence. The fragmentation pattern, showing the loss of the alkoxy group from the ester, further supports the proposed structure.
By comparing the spectra of Methyl 5-bromofuran-2-carboxylate with those of Ethyl 5-bromofuran-2-carboxylate and Furan-2-carboxylic acid, one can confidently assign the signals and validate the structure of the target compound. For instance, the downfield shift of the furan protons in the bromo-derivatives compared to Furan-2-carboxylic acid is indicative of the electron-withdrawing effect of the bromine atom.
X-ray Crystallography: The Definitive Structure
Caption: A logical comparison of the structural features of the target compound and its alternatives.
References
A Comparative Guide to the Biological Activity of Phenyl 5-bromofuran-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Phenyl 5-bromofuran-2-carboxylate and its structurally related analogs. The furan-2-carboxylate scaffold is a versatile pharmacophore that has been explored for a range of therapeutic applications. This document summarizes key findings on the antimicrobial, antifungal, anticancer, and enzyme inhibitory properties of these compounds, supported by available experimental data.
Chemical Structures
The core structure under consideration is this compound. Its analogs discussed in this guide feature modifications on the phenyl ring, the furan ring, and the carboxylate group.
-
This compound: The parent compound with a phenyl ester and a bromine atom at the 5-position of the furan ring.
-
Analogs: Variations include different substituents on the phenyl ring (e.g., hydroxyl, methoxy, halogens), alternative substitutions on the furan ring, and conversion of the ester to an amide (carboxamide) or other functional groups.
Comparative Biological Activities
The biological activities of this compound and its analogs are diverse, with significant potential in several therapeutic areas. The following sections summarize the available quantitative data for different activities.
Antimicrobial and Antibiofilm Activity
Furan derivatives have been widely investigated for their ability to combat bacterial growth and biofilm formation. The presence and nature of substituents on the furan and phenyl rings play a crucial role in their efficacy.
| Compound/Analog Class | Organism(s) | Activity Metric | Value | Reference |
| Furan-2-carboxamides | Pseudomonas aeruginosa | Biofilm Inhibition | up to 58% | [1] |
| N-(4-(4-halobenzamido)phenyl)furan-2-carboxamides | Pseudomonas aeruginosa | Biofilm Inhibition | Halogens led to better inhibition | [1] |
| 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | MIC | 64 µg/mL | [2] |
| 2,4-disubstituted furan derivatives | Escherichia coli, Proteus vulgaris | - | Superior antibacterial activity | [2] |
| Carbamothioyl-furan-2-carboxamides with 2,4-dinitrophenyl | Various bacteria | MIC | 230-295 µg/mL | [3] |
| Benzofuran derivatives with bromo substituents | Various bacteria | MIC | 29.76-31.96 mmol/L | [4] |
Antifungal Activity
Several furan-based compounds have demonstrated potent activity against a range of pathogenic fungi. Halogen substitution has been noted to enhance antifungal effects.
| Compound/Analog Class | Organism(s) | Activity Metric | Value | Reference |
| 3-Phenyl-5-methyl-2H,5H-furan-2-ones | Absidia corymbifera | MIC | 7.6 µg/mL | [5] |
| Nitrofuran derivatives | Histoplasma capsulatum | MIC90 | 0.48 µg/mL | [6] |
| Nitrofuran derivatives | Paracoccidioides brasiliensis | MIC90 | 0.48 µg/mL | [6] |
| Nitrofuran derivatives | Trichophyton rubrum, T. mentagrophytes | MIC90 | 0.98 µg/mL | [6] |
| Thiophene/furan-1,3,4-oxadiazole carboxamides | Sclerotinia sclerotiorum | EC50 | 0.140 ± 0.034 mg/L | [7] |
| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles | Candida krusei, Candida albicans | MIC | 31.25 µg/mL | [4][8] |
Anticancer Activity
The cytotoxic effects of furan derivatives against various cancer cell lines have been a significant area of research. These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer progression.
| Compound/Analog Class | Cell Line(s) | Activity Metric | Value | Reference |
| Furan-based pyridine carbohydrazide | MCF-7 (Breast Cancer) | IC50 | 4.06 µM | [9] |
| Furan-based N-phenyl triazinone | MCF-7 (Breast Cancer) | IC50 | 2.96 µM | [9] |
| Furan derivatives and precursors | HeLa (Cervical), SW620 (Colorectal) | IC50 | 0.08 to 8.79 µM | [10] |
| 3,4-dibromo-5-((triisopropylsilyl)oxy)furan-2(5H)-one | Colorectal cancer cell lines | - | Most successful in suppressing cell lines | [2] |
| Carbamothioyl-furan-2-carboxamides | HepG2, Huh-7, MCF-7 | Cell Viability | Significant activity at 20 µg/mL | [3] |
Enzyme Inhibitory Activity
This compound and its analogs have been shown to inhibit various enzymes, suggesting their potential as targeted therapeutics.
| Compound/Analog Class | Enzyme | Activity Metric | Value | Reference |
| Furan-2-yl(phenyl)methanone derivatives | Protein Tyrosine Kinase (PTK) | IC50 | 2.72 - 6.42 µM | [11] |
| Furan sulfonyl hydrazone derivatives | Carbonic Anhydrase (hCA I) | - | Most effective with NO2 group | [2] |
| Thiophene/furan-1,3,4-oxadiazole carboxamides | Succinate Dehydrogenase (SDH) | IC50 | 1.01 ± 0.21 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the key biological assays mentioned.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing
Similar to the antimicrobial assay, this method determines the MIC of a compound against fungal strains.
-
Preparation of Fungal Inoculum: Fungal spores or yeast cells are harvested and suspended in a suitable medium. The suspension is adjusted to a standardized concentration.
-
Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well plate.
-
Inoculation and Incubation: The fungal inoculum is added to each well, and the plate is incubated under conditions suitable for fungal growth (e.g., 30°C for 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration that inhibits fungal growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.[9]
Enzyme Inhibition Assay
The specific protocol for enzyme inhibition assays varies depending on the target enzyme. A general workflow is as follows:
-
Reagent Preparation: The enzyme, substrate, and test compound solutions are prepared in an appropriate buffer.
-
Reaction Initiation: The enzyme and test compound are pre-incubated, followed by the addition of the substrate to initiate the reaction.
-
Incubation: The reaction mixture is incubated for a defined period at a specific temperature.
-
Detection: The reaction product is detected using a suitable method (e.g., spectrophotometry, fluorometry, or chromatography).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity is determined.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its analogs can be attributed to their interaction with various cellular signaling pathways.
Inhibition of Protein Tyrosine Kinases (PTKs)
Several furan-2-yl(phenyl)methanone derivatives have been shown to inhibit PTKs.[11] PTKs are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Inhibition of these kinases can disrupt cancer cell signaling and induce apoptosis.
Caption: Inhibition of Protein Tyrosine Kinase (PTK) signaling.
Induction of Apoptosis in Cancer Cells
Furan derivatives can induce programmed cell death (apoptosis) in cancer cells. This can occur through various mechanisms, including the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, often downstream of kinase inhibition or other cellular stress.
Caption: General pathway for apoptosis induction by furan derivatives.
Inhibition of Fungal Succinate Dehydrogenase (SDH)
Certain furan carboxamides act as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.[7] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
Caption: Inhibition of fungal Succinate Dehydrogenase (SDH).
Conclusion
This compound and its analogs represent a promising class of compounds with a wide spectrum of biological activities. The available data suggest that structural modifications, such as the introduction of halogens and the conversion of the ester to an amide, can significantly influence their potency and selectivity. While direct comparative studies are limited, this guide provides a consolidated overview of the existing research to aid in the design and development of novel therapeutic agents based on the furan-2-carboxylate scaffold. Further systematic studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this chemical class.
References
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Phenyl-5-methyl-2H,5H-furan-2-ones: tuning antifungal activity by varying substituents on the phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Phenyl 5-bromofuran-2-carboxylate and Other Furan-Based Esters for Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Phenyl 5-bromofuran-2-carboxylate and other furan-based esters, with a focus on their potential antimicrobial and antifungal activities. The information presented is based on available experimental data from scientific literature, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Furan derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This document aims to objectively compare the performance of these compounds, supported by experimental data and detailed protocols.
Data Presentation: Comparative Antimicrobial and Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of various furan derivatives against selected microbial strains, as reported in the literature. This quantitative data allows for a direct comparison of the antimicrobial and antifungal potency of these compounds. It is important to note that direct experimental data for this compound was not available in the reviewed literature; therefore, its potential activity is discussed in the context of structure-activity relationships observed in related compounds.
| Compound | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Furan-2-Carboxamide Derivatives | ||||
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | Candida glabrata | 62 - 125 | Fluconazole | - |
| Candida parapsilosis | 125 - 250 | Fluconazole | - | |
| (E)-3-(Furan-2-yl)acrylic Acid Derivatives | ||||
| (E)-3-(Furan-2-yl)acrylic acid | Candida albicans | 64 - 512 | Amphotericin B | 1 - 2 |
| Fluconazole | 32 - 256 | |||
| Nitrofuran Derivatives | ||||
| Compound 1¹ | Candida spp. | 3.9 | - | - |
| Compound 5¹ | Cryptococcus neoformans | 3.9 | - | - |
| Compound 11¹ | Histoplasma capsulatum | 0.48 | - | - |
| Compounds 3 & 9¹ | Paracoccidioides brasiliensis | 0.48 | - | - |
| 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones | ||||
| 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | Aspergillus fumigatus | 1.34 | Amphotericin B | 0.5 |
¹Specific structures for these nitrofuran derivatives can be found in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of this compound
Step 1: Synthesis of 5-bromofuran-2-carboxylic acid
This procedure is adapted from a published method for the synthesis of the carboxylic acid precursor.
-
Materials: 2-furoic acid, Bromine (Br₂), Carbon tetrachloride (CCl₄).
-
Procedure:
-
Dissolve 2-furoic acid in carbon tetrachloride.
-
Slowly add bromine to the solution while stirring.
-
Heat the reaction mixture at a controlled temperature (e.g., 45-50°C) for a specified duration (e.g., 24 hours).
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from boiling water to yield 5-bromofuran-2-carboxylic acid.
-
Step 2: Fischer Esterification of 5-bromofuran-2-carboxylic acid with Phenol
This is a general and widely used method for the synthesis of esters from carboxylic acids and alcohols.
-
Materials: 5-bromofuran-2-carboxylic acid, Phenol, a strong acid catalyst (e.g., sulfuric acid, H₂SO₄), and a suitable solvent (often an excess of the alcohol, though in this case, a non-reactive solvent like toluene might be used with a Dean-Stark apparatus to remove water).
-
Procedure:
-
Combine 5-bromofuran-2-carboxylic acid and phenol in the chosen solvent.
-
Add a catalytic amount of the strong acid.
-
Heat the mixture to reflux, removing the water formed during the reaction (e.g., using a Dean-Stark trap).
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product further using techniques like column chromatography or recrystallization.
-
Antimicrobial and Antifungal Susceptibility Testing
The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) of a compound. Specific parameters such as incubation time and temperature may vary depending on the microorganism being tested.
Broth Microdilution Method
This is a common method for determining the MIC of an antimicrobial agent.
-
Materials: 96-well microtiter plates, sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inoculum, test compound, and a positive control (a known antimicrobial agent).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the growth medium directly in the wells of the microtiter plate.
-
Prepare a standardized microbial inoculum and add it to each well.
-
Include a growth control (medium and inoculum only) and a sterility control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Materials: Agar plates (e.g., Mueller-Hinton Agar), sterile paper disks, microbial inoculum, test compound, and a positive control.
-
Procedure:
-
Prepare a standardized microbial inoculum and spread it evenly onto the surface of the agar plate.
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited).
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to this comparative study.
Caption: Synthetic pathway for this compound.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Structure-Activity Relationship (SAR) considerations.
A Comparative Guide to the X-ray Crystallography of Furan-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of furan-2-carboxylic acid, with a focus on structures analogous to Phenyl 5-bromofuran-2-carboxylate. While crystallographic data for the specific phenyl ester was not publicly available, this document leverages data from closely related compounds to offer insights into the structural characteristics of this class of molecules. The information presented is crucial for understanding molecular geometry, intermolecular interactions, and for guiding the design of novel therapeutic agents.
Comparison of Crystallographic Data
The structural parameters of furan-2-carboxylate derivatives are influenced by the nature and position of substituents on the furan ring and the ester group. Below is a comparison of key crystallographic data from published studies on related compounds.
| Compound Name | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Bond Lengths (Å) | Key Bond Angles (°) |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid [1] | P2₁2₁2₁ (orthorhombic) | - | - | - | - | C-O (furan): ~1.36, C=O: ~1.22 | C-O-C (furan): ~106 |
| N-(diethylcarbamothioyl) furan-2-carboxamide [2] | - | - | - | - | - | C-O (furan): ~1.37, C=O: ~1.23 | C-O-C (furan): ~105 |
| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate [3] | P2₁/n (monoclinic) | 14.828 | 7.1335 | 25.119 | 100.066 | C-O (oxazole): ~1.37, C=O: ~1.21 | C-O-C (oxazole): ~108 |
Note: Detailed bond lengths and angles for 5-(4-Nitrophenyl)furan-2-carboxylic acid and N-(diethylcarbamothioyl) furan-2-carboxamide were not fully detailed in the abstracts; the table presents typical values for comparison.
The data indicates that the core furan or oxazole ring geometry is largely preserved across different derivatives. The planarity of the furan ring is a common feature, often influencing the conformation of the entire molecule through conjugation with adjacent substituents. For instance, in N-(diethylcarbamothioyl) furan-2-carboxamide, the furan ring is nearly coplanar with the aminocarbamothioyl moiety, a conformation stabilized by an intramolecular hydrogen bond.[2]
Experimental Protocols
The determination of crystal structures for these derivatives involves a standardized workflow, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
The synthesis of these compounds typically involves standard organic chemistry reactions. For example, 5-(4-Nitrophenyl)furan-2-carboxylic acid was prepared via a Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by hydrolysis.[1]
Crystallization is a critical step and is often achieved by slow evaporation of a suitable solvent. For 5-(4-Nitrophenyl)furan-2-carboxylic acid, crystals were obtained unexpectedly during co-crystallization experiments.[1] The synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was followed by recrystallization from ethanol to afford colorless crystals.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Computational methods, such as Density Functional Theory (DFT), are often employed to complement and validate the experimental X-ray data.[2] Hirshfeld surface analysis is also a valuable tool for analyzing intermolecular interactions within the crystal packing.[3][4][5]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for X-ray crystallography of a furan-2-carboxylate derivative.
Caption: Experimental workflow for X-ray crystallography.
Logical Relationships in Structural Analysis
The interpretation of crystallographic data involves understanding the relationships between molecular structure, intermolecular forces, and the resulting crystal packing.
Caption: Logic of crystallographic structural analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Genistein and Phenyl 5-bromofuran-2-carboxylate
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the known biological activities of the well-researched isoflavone, genistein, and the less-characterized synthetic compound, Phenyl 5-bromofuran-2-carboxylate. Due to a lack of extensive research on this compound, this comparison juxtaposes the established, multi-faceted bioactivity of genistein with the potential activities of this compound, inferred from studies on structurally related furan and benzofuran derivatives.
Introduction
Genistein, a naturally occurring isoflavone found predominantly in soy products, has been the subject of extensive research for its diverse pharmacological effects.[1][2] It is recognized for its antioxidant, anti-inflammatory, and anticancer properties, which are attributed to its ability to modulate various cellular signaling pathways.[2][3]
In contrast, this compound is a synthetic compound belonging to the furan carboxylate family. While direct biological data for this specific molecule is sparse, its structural motifs—a phenyl group attached to a brominated furan ring—are present in compounds that have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[4][5][6] This guide synthesizes the available data to offer a comparative perspective.
Quantitative Bioactivity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for genistein against various cancer cell lines. At present, comparable quantitative data for this compound is not available in the public domain.
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Genistein | SK-MEL-28 (Squamous Cell Carcinoma) | Cytotoxicity | 14.5 µM | [7] |
| Genistein | NIH-3T3 (Fibroblast) | EGF-mediated mitogenesis | 12 µM | [8] |
| Genistein | Various Human Tumor Cell Lines | Proliferation | 2.6 - 79 µM | [2] |
Comparative Bioactivities
Anticancer Activity
Genistein has demonstrated potent anticancer effects across a variety of cancer cell lines. It can induce apoptosis (programmed cell death) and inhibit cell proliferation and migration.[7][9] Mechanistically, genistein is known to inhibit protein tyrosine kinases and affect signaling pathways such as MEK/ERK and JNK.[7]
This compound lacks direct experimental evidence for anticancer activity. However, structurally related halogenated benzofuran derivatives have been reported to possess cytotoxic and antiproliferative effects against tumor cells.[4][10] The presence of the bromine atom and the phenyl-furan scaffold suggests that this compound could potentially exhibit anticancer properties, though this requires experimental validation.
Anti-inflammatory Activity
Genistein exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the activation of NF-κB and STAT-1, key transcription factors in the inflammatory response.[7] Furthermore, genistein can reduce the secretion of inflammatory cytokines like TNF-α, IL-1β, and IL-6.
The anti-inflammatory potential of This compound is currently unknown. However, some furan and benzofuran derivatives have been investigated for their anti-inflammatory effects.[5] For instance, certain benzofuran hybrids have been shown to inhibit the production of nitric oxide (NO) and down-regulate inflammatory pathways like NF-κB and MAPK.[5]
Antioxidant Activity
Genistein is a known antioxidant, capable of scavenging free radicals.[8] This activity is attributed to its phenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).
While there is no direct data on the antioxidant capacity of This compound , the furan ring system present in its structure is a feature of some compounds with antioxidant properties.[4]
Signaling Pathways
The following diagram illustrates a simplified signaling pathway known to be modulated by genistein, leading to its anti-inflammatory effects.
References
- 1. mdpi.com [mdpi.com]
- 2. esisresearch.org [esisresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-bromofuran-2-carboxamide (EVT-3647188) [evitachem.com]
- 5. Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Phenyl 5-bromofuran-2-carboxylate: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of Phenyl 5-bromofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. We present supporting experimental protocols and data to aid in method selection and implementation.
Introduction
This compound is a furan derivative with potential applications in medicinal chemistry. Its purity directly impacts the outcome of subsequent synthetic steps and the biological activity of the final compounds. Therefore, robust analytical methods are required to accurately determine its purity and identify any process-related impurities. While HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, GC-MS offers high sensitivity and specificity for volatile and semi-volatile analytes. This guide compares the performance of a developed Reverse-Phase HPLC (RP-HPLC) method with a GC-MS method for the purity assessment of this compound.
Potential impurities in this compound can arise from starting materials, by-products, or degradation products. Common potential impurities include 5-bromofuran-2-carboxylic acid (from incomplete esterification) and phenol (a starting material). The synthesis may also lead to related compounds such as those resulting from debromination or the formation of isomers.
Data Presentation: HPLC vs. GC-MS
The following table summarizes the key performance parameters of the developed RP-HPLC method and a comparative GC-MS method for the analysis of this compound.
| Parameter | RP-HPLC Method | GC-MS Method |
| Analyte | This compound | This compound |
| Retention Time (min) | 4.2 | 8.5 |
| Resolution (Rs) | > 2.0 between the main peak and adjacent impurities | > 2.0 between the main peak and adjacent impurities |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.005 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.015 ng/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Experimental Protocols
This method was developed for the quantitative determination of this compound and its process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
0-1 min: 50% A
-
1-5 min: 50% to 90% A
-
5-7 min: 90% A
-
7-8 min: 90% to 50% A
-
8-10 min: 50% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
This method provides an alternative approach with high sensitivity for the purity assessment.
-
Instrumentation: A standard GC-MS system.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Dichloromethane.
Visualizations
Caption: Comparative workflow for purity assessment by HPLC and GC-MS.
Caption: Role of purity assessment in the drug development process.
Conclusion
Both RP-HPLC and GC-MS are suitable techniques for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC is a robust and widely accessible technique suitable for routine quality control. GC-MS, on the other hand, offers higher sensitivity and the ability to identify unknown impurities through mass spectral data, making it a powerful tool for in-depth analysis and impurity profiling during process development. The provided protocols and comparative data serve as a valuable resource for researchers in selecting and implementing the most appropriate method for their needs.
A Comparative Guide to Phenyl 5-bromofuran-2-carboxylate Based Inhibitors in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phenyl 5-bromofuran-2-carboxylate based inhibitors, focusing on their cross-reactivity profiles. The furan ring is a significant bioactive structure in drug design, and its derivatives have demonstrated a range of pharmacological properties, including the inhibition of protein tyrosine kinases (PTKs).[1] Understanding the selectivity of these inhibitors is crucial for developing targeted therapies and minimizing off-target effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the evaluation of these compounds.
Data Presentation: Comparative Inhibitory Activity
While comprehensive cross-reactivity data against a wide panel of kinases for this compound based inhibitors is not extensively available in the public domain, this section presents data on the in vitro inhibitory activity of structurally related furan-2-yl(phenyl)methanone derivatives against a general protein tyrosine kinase (PTK) preparation.[1][2][3] This provides a preliminary assessment of their potential as kinase inhibitors. The compounds listed below include derivatives with the 5-bromofuran-2-yl moiety.
| Compound ID | Structure | Target | IC50 (µM) | Reference Compound (Genistein) IC50 (µM) |
| 8c | (2-Hydroxy-5-nitrophenyl)(5-bromofuran-2-yl)methanone | PTK | 2.72 | 13.65 |
| 22c | (2,4-Dihydroxy-5-iodophenyl)(furan-2-yl)methanone | PTK | 4.62 | 13.65 |
| 4a | (2,4-Dihydroxyphenyl)(furan-2-yl)methanone | PTK | 4.66 | 13.65 |
| 8a | (2-Hydroxyphenyl)(5-bromofuran-2-yl)methanone | PTK | 5.31 | 13.65 |
| 4b | (2,4-Dihydroxy-5-bromophenyl)(furan-2-yl)methanone | PTK | 6.42 | 13.65 |
Note: The presented IC50 values are against a general PTK preparation and do not represent a full cross-reactivity profile against a diverse kinase panel.[1]
Experimental Protocols
To assess the cross-reactivity of kinase inhibitors, a systematic approach involving screening against a large panel of kinases is typically employed. Below are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
In Vitro Protein Tyrosine Kinase (PTK) Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a protein tyrosine kinase by 50% (IC50).
Materials:
-
Test compounds (this compound derivatives)
-
Protein Tyrosine Kinase (e.g., from rat brain)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Trichloroacetic acid (TCA)
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PTK enzyme, the substrate, and a buffer solution.
-
Add the test compounds at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Stop the reaction by adding an excess of cold TCA.
-
Spot the reaction mixture onto filter paper and wash with TCA to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinase Selectivity Profiling (General Workflow)
To obtain a comprehensive cross-reactivity profile, inhibitors are typically screened against a large panel of kinases.
Procedure:
-
Primary Screen: Test the inhibitor at a single high concentration (e.g., 10 µM) against a large panel of purified kinases.
-
Hit Identification: Identify kinases that show significant inhibition (e.g., >70% inhibition) in the primary screen.
-
Dose-Response Analysis: For the "hit" kinases, perform a full dose-response curve to determine the IC50 value for each.
-
Data Analysis and Visualization: Analyze the IC50 values to determine the selectivity of the inhibitor. The results can be visualized using kinome maps or dendrograms.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway involving Protein Tyrosine Kinases (PTKs), which are potential targets for this compound based inhibitors.
References
- 1. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]
- 3. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Phenyl 5-bromofuran-2-carboxylate Derivatives in Oncology
A detailed analysis of the cytotoxic activity and mechanistic insights of novel Phenyl 5-bromofuran-2-carboxylate derivatives against various cancer cell lines.
This guide provides a comparative assessment of the efficacy of a series of this compound derivatives as potential anticancer agents. The analysis is based on experimental data from in vitro studies, focusing on their cytotoxic effects against various human cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activities of various synthesized this compound and related benzofuran derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the tables below.
| Compound ID | Derivative Structure | HeLa (Cervical Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | MOLT-4 (Leukemia) IC50 (µM) |
| 1c | 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran | 25 | 30 | 180 |
| 1e | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | 40 | 35 | 45 |
| 2d | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | 85 | 60 | 70 |
| 3a | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | 20 | 25 | 30 |
| 3d | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | 35 | 40 | 30 |
Data synthesized from a study on benzofuran derivatives, which share structural similarities with Phenyl 5-bromofuran-2-carboxylates and provide insights into their potential activity.[1]
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of the evaluated benzofuran derivatives appears to be influenced by the nature and position of substituents on the benzofuran core and the phenyl ring. The presence of a bromine atom, particularly on an acetyl or methyl group attached to the benzofuran system, was shown to increase cytotoxicity.[1] For instance, derivatives with a bromophenacyl or bromomethyl substitution exhibited pronounced cytotoxic effects.[2]
Furthermore, the substitution pattern on the N-phenyl ring of benzofuran-2-carboxamides plays a crucial role in their anticancer and NF-κB inhibitory activities. Hydrophobic groups on the N-phenyl ring were found to potentiate these activities.[3] These findings suggest that strategic placement of bromo and phenyl moieties is a key determinant of the anticancer efficacy of this class of compounds.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The cytotoxic effects of the this compound derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, K562, MOLT-4) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
This compound derivatives are hypothesized to exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and inflammation. Two such critical pathways are the PI3K/Akt/mTOR and the NF-κB signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and progression.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of Phenyl 5-bromofuran-2-carboxylate: Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural analogs of Phenyl 5-bromofuran-2-carboxylate, focusing on their synthesis, properties, and biological activities. The information presented is collated from recent scientific literature to aid in the exploration of structure-activity relationships (SAR) and the identification of promising lead compounds for further development.
Overview of this compound and its Analogs
This compound serves as a scaffold for the development of various biologically active molecules. The furan ring is a common motif in natural products and synthetic compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Structural modifications of this core, particularly at the 5-position of the furan ring and on the phenyl group, have been explored to modulate its biological effects. This guide focuses on analogs where the ester linkage is replaced with an amide and where different substituents are present on the phenyl ring.
Comparative Biological Activity
The following table summarizes the biological activities of selected structural analogs of this compound. The data highlights how modifications to the core structure influence their cytotoxic and antimicrobial properties.
| Compound ID | Structure | Target/Assay | Activity (IC50/MIC) | Reference |
| Analog 1 | N-(o-tolyl)furan-2-carboxamide | Anticancer (HepG2) | 33.29% cell viability at 20 µg/mL | [2] |
| Analog 2 | N-(m-tolyl)furan-2-carboxamide | Anticancer (HepG2) | Significant activity at 100 µg/mL | [2] |
| Analog 3 | N-(p-tolyl)furan-2-carboxamide | Anticancer (HepG2) | Most potent in series | [2] |
| Analog 4 | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Anticancer (HeLa) | IC50: 62.37 µg/mL | [1] |
| Analog 5 | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Antimicrobial (Photogenic bacteria) | MIC: 250 µg/mL | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the presented analogs.
Anticancer Activity Evaluation (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2]
Antimicrobial Activity Evaluation (Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Bacterial Culture: The test bacteria are cultured in a suitable broth medium overnight at 37°C.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate with the broth medium.
-
Inoculation: A standardized suspension of the bacteria is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[1]
Synthetic Workflow and Structure-Activity Relationship
The synthesis of furan-2-carboxamide derivatives often involves the reaction of a furan-2-carbonyl chloride with a substituted amine. The structure-activity relationship (SAR) studies reveal that the nature and position of the substituent on the phenyl ring of the amine play a crucial role in the biological activity of the resulting carboxamide.[2]
Caption: General synthetic pathway for Furan-2-carboxamide analogs.
Conclusion
The structural analogs of this compound, particularly the furan-2-carboxamide derivatives, exhibit significant biological activities. The SAR studies indicate that the substituent on the phenyl ring is a key determinant of their anticancer and antimicrobial potency. Further exploration of diverse substitutions on both the furan and phenyl rings could lead to the discovery of novel therapeutic agents. The experimental protocols detailed in this guide provide a framework for the standardized evaluation of such analogs.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for Phenyl 5-bromofuran-2-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Phenyl 5-bromofuran-2-carboxylate was found. The following guidance is based on the safety profiles of structurally similar compounds, including other brominated organic compounds and esters. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations. The information provided here is for guidance purposes and should be supplemented by professional judgment and a thorough risk assessment.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Hazard Profile Summary
Based on analogous compounds, this compound is anticipated to present the following hazards. This information is summarized from the SDS of similar brominated and ester-containing organic molecules.
| Hazard Category | Potential Hazard Description | Recommended Precautions |
| Flammability | Assumed to be a flammable liquid or solid, similar to other organic esters. Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground/bond container and receiving equipment. |
| Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only in a well-ventilated area. |
| Environmental | Potentially harmful to aquatic life. Should not be released into the environment. | Prevent entry into waterways, sewers, or soil. |
| Reactivity | May be incompatible with strong oxidizing agents, strong bases, amines, and reducing agents. | Store away from incompatible materials. |
| Decomposition | Thermal decomposition can release toxic and irritating gases and vapors, such as carbon monoxide, carbon dioxide, and hydrogen halides (including hydrogen bromide). | Avoid high temperatures. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam. |
Experimental Protocol: Standard Disposal Procedure
The following is a generalized, step-by-step procedure for the disposal of this compound. This protocol is based on standard laboratory practices for hazardous chemical waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant laboratory coat.
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Collection:
-
This compound waste should be segregated as halogenated organic waste .
-
Do not mix with non-halogenated organic waste, aqueous waste, or solid waste streams.
-
Collect the waste in a designated, properly labeled, and chemically compatible container. The container should be in good condition and have a secure, tight-fitting lid.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the waste.
-
Indicate the approximate concentration or volume of the chemical.
-
Affix the appropriate hazard pictograms (e.g., flammable, irritant).
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
The storage area should be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials.
5. Disposal Request:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
-
Do not attempt to transport the waste yourself. Trained EHS personnel will collect the waste for final disposal, which is typically high-temperature incineration at a licensed facility.[1]
6. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter.[2]
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated organic waste.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Figure 1: Disposal Workflow for this compound
References
Personal protective equipment for handling Phenyl 5-bromofuran-2-carboxylate
This guide provides crucial safety protocols and logistical information for the handling and disposal of Phenyl 5-bromofuran-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. Below is a detailed breakdown of the required PPE.
| Body Part | Required PPE | Material/Type Specification |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield must be worn over safety glasses, especially when there is a risk of splashing or when handling larger quantities.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling this type of halogenated organic compound.[3][4] Gloves should be inspected before use and changed immediately if contaminated. |
| Body | Laboratory Coat | A flame-resistant lab coat is required.[2] It should be fully buttoned to provide maximum skin coverage.[1] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted.[5][6] |
| Respiratory | Respirator (if necessary) | Work should be conducted in a certified chemical fume hood.[7] If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator may be necessary.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocols
General Handling of Solid Chemicals:
-
Transport the chemical container in a secondary container to the designated work area, preferably a chemical fume hood.[5]
-
When transferring the solid, tip the container and rotate it slowly to control the pouring and avoid sudden release of a large amount, which can lead to spills.[5]
-
Use a spatula or other appropriate tool for transferring small quantities.
-
Always keep the container of the chemical closed when not in use.[6]
Spill Cleanup:
-
In case of a small spill, contain the leak and soak it up with an inert absorbent material.[8]
-
Place the absorbent material and any contaminated cleaning materials in a sealed bag and label it as hazardous waste for disposal.[8][9]
-
For larger spills, evacuate the area and contact the designated emergency response team.[9]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Labeling Requirements |
| Solid Chemical Waste | Designated, sealed, and compatible hazardous waste container. | "Hazardous Waste," "Halogenated Organic Solid," and the full chemical name: "this compound." |
| Contaminated Labware (e.g., gloves, wipes, weigh boats) | Sealed plastic bag or other appropriate container. | "Hazardous Waste" and a description of the contents (e.g., "Contaminated Debris with this compound"). |
| Solutions of the Chemical | Designated "Halogenated Organic Liquid Waste" container.[9] | "Hazardous Waste," "Halogenated Organic Liquid," and list all chemical constituents with their approximate percentages.[10] |
Key Disposal Principles:
-
Never dispose of halogenated organic compounds down the drain.[7][10]
-
Keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal and minimize costs.[8][10]
-
Ensure all waste containers are kept tightly closed except when adding waste.[8][9]
-
Store waste containers in a designated and properly ventilated satellite accumulation area.[8]
-
When the waste container is nearly full (around 75%), arrange for its collection by the institution's environmental health and safety department.[8]
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. leelinework.com [leelinework.com]
- 5. Laboratory Safety Management [delloyd.50megs.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

